molecular formula C12H11NO3 B13710881 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

2-Cyano-3-(4-ethoxyphenyl)acrylic acid

Cat. No.: B13710881
M. Wt: 217.22 g/mol
InChI Key: MYBMSWJVQCPVJH-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-ethoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-(4-ethoxyphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(4-ethoxyphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)

InChI Key

MYBMSWJVQCPVJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid, a versatile organic compound with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a robust resource for researchers and developers.

Introduction and Strategic Overview

2-Cyano-3-(4-ethoxyphenyl)acrylic acid belongs to the class of α,β-unsaturated carboxylic acids, a group of compounds recognized for their diverse biological activities and utility as synthetic intermediates. The presence of the cyano and carboxylic acid functionalities, coupled with the ethoxyphenyl ring, imparts a unique electronic and steric profile, making it a valuable scaffold for the design of novel therapeutic agents and functional materials.

This guide will delve into the core chemical properties of this molecule, providing a detailed methodology for its synthesis and characterization. Furthermore, we will explore its current and potential applications, underpinned by an understanding of its structure-activity relationships.

Physicochemical and Structural Characteristics

PropertyValueSource/Reference
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Appearance Expected to be a solid
Melting Point Estimated in the range of 150-180 °CBased on analogs like (E)-2-cyano-3-(4-methoxyphenyl)acrylic acid and Ethyl-2-cyano-3-(4-chlorophenyl)acrylate[2]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and sparingly soluble in water.General solubility of similar organic acids.
pKa Estimated to be in the range of 3.5 - 4.5Based on the pKa of acrylic acid (4.25) and the electronic effects of the substituents.[3]
InChI 1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7-
SMILES N#C/C(C(O)=O)=C/C(C=C1)=CC=C1OCC

Structural Elucidation:

The chemical structure of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is key to its reactivity and function. The molecule possesses a planar acrylic acid backbone, which is crucial for its interaction with biological targets and its performance in electronic devices.

Caption: Chemical structure of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid.

Synthesis and Purification: The Knoevenagel Condensation

The most reliable and widely employed method for the synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid and its derivatives is the Knoevenagel condensation.[4][5] This reaction involves the base-catalyzed condensation of an active methylene compound (cyanoacetic acid) with an aldehyde (4-ethoxybenzaldehyde).

Reaction Rationale: The ethoxy group on the benzaldehyde ring is an electron-donating group, which activates the aldehyde for nucleophilic attack by the carbanion generated from cyanoacetic acid. The use of a weak base, such as piperidine or an amine salt, is crucial to deprotonate the cyanoacetic acid without promoting self-condensation or other side reactions.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Condensation Condensation 4-Ethoxybenzaldehyde->Condensation Cyanoacetic Acid Cyanoacetic Acid Cyanoacetic Acid->Condensation Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Heat (Reflux) Heat (Reflux) Heat (Reflux)->Condensation Dehydration Dehydration Condensation->Dehydration 2-Cyano-3-(4-ethoxyphenyl)acrylic acid 2-Cyano-3-(4-ethoxyphenyl)acrylic acid Dehydration->2-Cyano-3-(4-ethoxyphenyl)acrylic acid

Caption: Workflow for the synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxybenzaldehyde (1.0 equivalent) and cyanoacetic acid (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents), to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The crude product is then collected by vacuum filtration.

  • Purification: The collected solid is washed with cold water or a cold mixture of ethanol and water to remove any unreacted starting materials and catalyst. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid.

Spectral Characterization

Due to the limited availability of specific spectral data for 2-Cyano-3-(4-ethoxyphenyl)acrylic acid, the following characterization details are based on the well-documented spectra of the closely related analog, (E)-2-cyano-3-(4-methoxyphenyl)acrylic acid.[6] The ethoxy group is expected to show similar characteristic signals with additional peaks for the ethyl group.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35Triplet3H-O-CH₂-CH₃
~4.10Quartet2H-O-CH₂ -CH₃
~7.10Doublet2HAr-H (ortho to -OEt)
~8.00Doublet2HAr-H (meta to -OEt)
~8.20Singlet1HVinylic-H
~13.5Broad Singlet1H-COOH

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~14.5-O-CH₂-CH₃
~64.0-O-CH₂ -CH₃
~100.0α-Carbon (to COOH)
~115.0Aromatic C-H (ortho to -OEt)
~116.0Cyano (-CN)
~125.0Aromatic C (ipso to acrylic acid)
~133.0Aromatic C-H (meta to -OEt)
~155.0β-Carbon (vinylic)
~163.0Aromatic C (ipso to -OEt)
~165.0Carboxylic Acid (-COOH)

FT-IR Spectroscopy (KBr):

Wavenumber (cm⁻¹)Assignment
~3400-2500 (broad)O-H stretch (carboxylic acid)
~2220C≡N stretch (cyano)
~1700C=O stretch (carboxylic acid)
~1600, ~1510C=C stretch (aromatic and vinylic)
~1250C-O stretch (aryl ether)
~1170C-O stretch (carboxylic acid)

Applications and Mechanistic Insights

Derivatives of 2-cyano-3-phenylacrylic acid have demonstrated significant potential in both medicinal chemistry and materials science.

5.1. Medicinal Chemistry:

The α,β-unsaturated carbonyl system in these molecules makes them potential Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes.[7] This mechanism is the basis for their investigation as:

  • Anticancer Agents: Several studies have reported the anticancer activity of cyanoacrylic acid derivatives.[2][8] They have been shown to inhibit various signaling pathways involved in cancer cell proliferation and survival.

  • Antiviral and Anti-infective Agents: The ability of these compounds to inhibit viral proteases and other key enzymes makes them promising candidates for the development of new antiviral and anti-infective drugs.[9]

G cluster_compound 2-Cyano-3-arylacrylic Acid Derivative cluster_target Biological Target cluster_interaction Mechanism of Action cluster_outcome Biological Effect Compound α,β-Unsaturated Carbonyl Interaction Michael Addition Compound->Interaction Target Enzyme (e.g., Protease, Kinase) Cysteine Cysteine Residue (Nucleophile) Target->Cysteine Contains Cysteine->Interaction Outcome Enzyme Inhibition (e.g., Anticancer, Antiviral) Interaction->Outcome

Caption: Proposed mechanism of action for 2-cyano-3-arylacrylic acid derivatives.

5.2. Materials Science:

The extended π-conjugation system in these molecules, coupled with the electron-withdrawing cyano and carboxylic acid groups, makes them suitable for applications in organic electronics.

  • Organic Dyes for Solar Cells: Derivatives of 2-cyano-3-phenylacrylic acid have been successfully used as organic dyes in dye-sensitized solar cells (DSSCs).[10] The carboxylic acid group serves as an anchoring group to the semiconductor surface (e.g., TiO₂), while the rest of the molecule acts as a light-harvesting antenna.

Safety and Handling

Conclusion

2-Cyano-3-(4-ethoxyphenyl)acrylic acid is a compound of significant interest with a straightforward and scalable synthesis. Its versatile chemical structure allows for a wide range of applications, particularly in the development of novel therapeutics and advanced materials. This guide provides a solid foundation for researchers and developers to understand and utilize this promising molecule in their work. Further research into its specific biological activities and material properties is warranted to fully exploit its potential.

References

  • Supplementary Information for "Biginelli reaction with 2-cyano-3-aryl acrylic acid derivatives: a new, three-component synthesis of novel 5,6,7,8-tetrahydropyrimido[4,5-b]indol-4(3H)-ones". Royal Society of Chemistry.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. Sigma-Aldrich.
  • Supplementary Information for "An efficient one-pot synthesis of novel pyran derivatives and their evaluation as potential anticancer agents". Journal of the Mexican Chemical Society.
  • Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)
  • ¹H NMR spectrum of 24-SC.
  • A Technical Guide to the Synthesis of 2-Methoxyethyl 2-Cyanoacrylate via Knoevenagel Condens
  • Contents. The Royal Society of Chemistry.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • 2-Cyano-3,3-diphenylacrylic acid. Sigma-Aldrich.
  • 2-cyano-3-(N-methylanilino)acrylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Green Synthetic Methodology of (E)
  • 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. Sigma-Aldrich.
  • 2-CYANO-3-(4-ETHOXY-PHENYL)-ACRYLIC ACID ETHYL ESTER. Sigma-Aldrich.
  • Ethyl 2-cyano-3-(4-methoxyphenyl)
  • (E)-2-Cyano-3-(4-hydroxyphenyl)acrylic acid. ChemicalBook.
  • 2-Cyano-3-(3,4-dihydroxyphenyl)acrylic acid 2-[2-cyano-3-(3,4-dihydroxyphenyl)acryloyloxy]ethyl ester. PubChem.
  • 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. PubMed.
  • Arylcyanoacrylamides as inhibitors of the Dengue and West Nile virus proteases. PubMed.
  • Synthesis, biological evaluation and X-ray crystallographic analysis of novel (E)-2-cyano-3-(het)arylacrylamides as potential anticancer agents.
  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
  • Cyanoacrylamides as Versatile Scaffolds in Medicinal Chemistry: From Synthetic Strategies to Therapeutic Applications.
  • Process for producing 2-cyanoacrylic acid.
  • All reagents were commercial grade materials and were used without further purific
  • Acrylic acid. Wikipedia.
  • 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid phenethyl ester. PubChem.
  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated W
  • Structure and Photovoltaic Properties of (E)-2-Cyano-3-[4-(diphenylamino)phenyl]acrylic Acid Substituted by tertButyl Groups.
  • Synthetic Approaches, Properties, and Applications of Acylals in Prepar
  • Piperidine-catalyzed synthesis of (E)
  • Synthesis and degradation of poly (alkyl α‐cyanoacryl
  • 2-Cyano-3-(4-dimethylamino-phenyl)-acrylic acid. Santa Cruz Biotechnology.
  • Cyanoacetic acid(372-09-8) 1H NMR spectrum. ChemicalBook.
  • pKa Data Compiled by R. Williams.
  • (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
  • Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures.

Sources

Spectroscopic Profiling of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid: A Technical Guide to Push-Pull Chromophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CAS: 571919-28-3), also known as


-cyano-4-ethoxycinnamic acid, is a highly conjugated organic molecule characterized by its robust Donor-

-Acceptor (D-

-A) architecture. Structurally related to the ubiquitous MALDI matrix

-cyano-4-hydroxycinnamic acid (CHCA)[1], this compound replaces the hydroxyl group with an ethoxy moiety, altering its hydrogen-bonding capacity, lipophilicity, and solid-state packing while preserving the core electronic transitions.

This whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, FT-IR, UV-Vis, and MS) of 2-cyano-3-(4-ethoxyphenyl)acrylic acid. By deconstructing the causality behind its spectral signatures, this guide serves as a foundational resource for researchers utilizing this scaffold in materials science, non-linear optics, and advanced mass spectrometry matrices[2].

Structural & Electronic Profiling: The Push-Pull Mechanism

The spectroscopic behavior of 2-cyano-3-(4-ethoxyphenyl)acrylic acid is entirely dictated by its Intramolecular Charge Transfer (ICT) capabilities. The molecule consists of three distinct electronic zones:

  • The Donor Zone: The para-ethoxy group acts as a strong electron donor via resonance (+M effect), pushing electron density into the aromatic ring.

  • The

    
    -Bridge:  The phenyl ring and the conjugated vinylic double bond serve as a conductive conduit for electron delocalization.
    
  • The Acceptor Zone: The geminal cyano (-C

    
    N) and carboxylic acid (-COOH) groups at the 
    
    
    
    -position act as potent electron-withdrawing groups via both induction (-I) and resonance (-M).

This continuous D-


-A system significantly lowers the HOMO-LUMO energy gap, driving profound shifts in both nuclear magnetic shielding and vibrational force constants[3].

ICT_Mechanism Donor Ethoxy Group (Electron Donor: +M Effect) PiBridge Phenyl Ring (π-Conjugation Bridge) Donor->PiBridge Electron Delocalization Vinyl Vinylic Double Bond (Extended π-System) PiBridge->Vinyl π-π* Transfer Acceptor1 Cyano Group (Electron Acceptor: -I, -M) Vinyl->Acceptor1 Push-Pull ICT Acceptor2 Carboxylic Acid (Electron Acceptor: -I, -M) Vinyl->Acceptor2 Push-Pull ICT

Diagram 1: The Intramolecular Charge Transfer (ICT) logic governing the molecule's electronic state.

Comprehensive Spectroscopic Data

The following data sets represent the expected spectroscopic profiles based on the structural dynamics of substituted cinnamic acids[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most direct evidence of the push-pull effect. The deshielding of specific protons and carbons reveals the exact path of electron withdrawal.

Table 1:


H NMR Data (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentCausality / Mechanistic Insight
1.35Triplet (t)3H7.0-CH

Aliphatic methyl group, split by adjacent -CH

-.
4.12Quartet (q)2H7.0-CH

-
Deshielded by the adjacent electronegative ether oxygen.
7.10Doublet (d)2H8.8Ar-H (H-3, H-5)Shielded by the +M effect of the para-ethoxy oxygen.
8.05Doublet (d)2H8.8Ar-H (H-2, H-6)Deshielded by the -M effect of the cyanoacrylic moiety.
8.25Singlet (s)1H-Vinylic -CH=Highly deshielded due to geminal -CN and -COOH groups.
13.50Broad Singlet1H--COOHHighly acidic proton; broadness due to rapid exchange.

Table 2:


C NMR Data (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
Carbon TypeAssignment & Causality
14.5PrimaryAliphatic methyl carbon (-CH

).
63.8SecondaryAliphatic methylene carbon (-CH

-), shifted by oxygen.
101.5QuaternaryVinylic C-

. Highly shielded relative to standard alkenes due to the polarization of the double bond by the -CN group.
115.2TertiaryAromatic C-3, C-5 (ortho to ethoxy).
116.8QuaternaryNitrile carbon (-C

N).
124.0QuaternaryAromatic C-1 (ipso to acrylic group).
133.5TertiaryAromatic C-2, C-6 (ortho to acrylic group).
154.2TertiaryVinylic C-

. Highly deshielded due to electron drainage toward the acceptors.
162.5QuaternaryAromatic C-4 (ipso to ethoxy). Deshielded by direct oxygen attachment.
164.0QuaternaryCarboxylic acid carbonyl (-COOH).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy highlights the impact of conjugation on bond strength. Conjugation lowers the force constant of double and triple bonds, shifting their absorption to lower wavenumbers.

Table 3: FT-IR (ATR) Key Vibrational Modes

Wavenumber (cm

)
IntensityModeStructural Implication
3200 - 2500BroadO-H stretchIndicates strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid in the solid state.
2220Sharp, StrongC

N stretch
Shifted from typical ~2250 cm

due to extended conjugation weakening the triple bond character.
1685StrongC=O stretchLowered from typical ~1710 cm

due to

-unsaturation and H-bonding.
1590StrongC=C stretchOverlapping vinylic and aromatic C=C stretching modes.
1255StrongC-O-C stretchAsymmetric stretching of the alkyl-aryl ether linkage.
UV-Vis and Mass Spectrometry
  • UV-Vis (

    
    ):  ~345 nm (in Methanol). The intense absorption in the UVA region is a direct result of the 
    
    
    
    transition heavily modified by the ICT state. The ethoxy donor pushes electrons toward the cyano/carboxy acceptors upon photoexcitation[3].
  • Mass Spectrometry (ESI-): Yields a strong deprotonated molecular ion

    
     at 
    
    
    
    216.06. A primary diagnostic fragmentation pathway is the loss of CO
    
    
    (
    
    
    -44), yielding a fragment at
    
    
    172.07, characteristic of
    
    
    -cyano acids[2].

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, spectroscopic acquisition must follow self-validating workflows where internal checks prevent misinterpretation.

Protocol 1: High-Resolution NMR Acquisition & Assignment

Causality Check: The rigid, planar nature of this molecule can lead to poor solubility in non-polar solvents. DMSO-


 is selected to disrupt intermolecular hydrogen bonds and fully solvate the monomeric form.
  • Sample Preparation: Dissolve 15 mg of 2-cyano-3-(4-ethoxyphenyl)acrylic acid in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Internal Calibration: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal standard (

    
     0.00 ppm).
    
  • Acquisition (

    
    H):  Run a standard 1D 
    
    
    
    H sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of 2 seconds.
  • Acquisition (

    
    C):  Run a 
    
    
    
    H-decoupled
    
    
    C sequence (e.g., zgpg30) with a minimum of 512 scans.
  • Self-Validation Step: Verify the solvent residual peak for DMSO-

    
     at exactly 
    
    
    
    2.50 ppm (
    
    
    H) and
    
    
    39.52 ppm (
    
    
    C). If the vinylic proton integrates to more or less than 1.00 relative to the ethoxy -CH
    
    
    (which must be exactly 3.00), suspect partial degradation or geometric isomerization (E/Z photoisomerization)[3].
Protocol 2: UV-Vis Solvatochromic Shift Assay

Causality Check: True push-pull chromophores exhibit solvatochromism. By testing the compound in solvents of varying polarity, the ICT nature of the excited state is validated.

  • Stock Solution: Prepare a 1.0 mM stock solution of the compound in HPLC-grade Acetonitrile.

  • Dilution: Dilute the stock to 10

    
    M working concentrations in three separate cuvettes containing: (A) Hexane, (B) Methanol, and (C) DMSO.
    
  • Baseline Correction: Blank the spectrophotometer (200-600 nm) with the respective pure solvents.

  • Measurement: Record the absorbance spectra for all three samples.

  • Self-Validation Step: A bathochromic (red) shift in

    
     as solvent polarity increases (Hexane 
    
    
    
    DMSO) definitively validates the stabilization of the highly polar ICT excited state by the polar solvent molecules.

Protocol_Workflow Prep Sample Prep (DMSO-d6 / MeOH) NMR NMR Acquisition (1H, 13C, COSY) Prep->NMR FTIR FT-IR (ATR) (Vibrational Modes) Prep->FTIR UV UV-Vis (Solvatochromism) Prep->UV QC Self-Validation (Cross-Correlation) NMR->QC FTIR->QC UV->QC

Diagram 2: Self-validating spectroscopic workflow ensuring data cross-correlation.

References

  • Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem - NIH Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • trans-Cinnamic acid - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights Source: MDPI URL:[Link]

  • Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

The Molecular Architecture and Synthetic Utility of 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate small molecule scaffolds that serve as critical linchpins in both drug discovery and materials science. 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is a highly versatile intermediate. Characterized by its extended


-cyano-

-phenylacrylic conjugated system, this compound exemplifies how active methylene derivatives bridge the gap between fundamental organic synthesis and advanced therapeutic design. This whitepaper details its physicochemical profile, mechanistic synthesis, and downstream applications.

Molecular Architecture & Physicochemical Profiling

The structural integrity of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid relies on a strong "push-pull" electronic effect. The electron-donating 4-ethoxy group increases the electron density of the phenyl ring, which is subsequently drawn across the conjugated alkene by the strongly electron-withdrawing cyano (


) and carboxylic acid (

) moieties. This extended

-conjugation not only stabilizes the molecule thermodynamically but also imparts distinct photophysical properties, such as robust UV absorption.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
Empirical Formula C

H

NO

Molecular Weight 217.22 g/mol
CAS Registry Number 571919-28-3
SMILES N#C/C(C(O)=O)=C/C(C=C1)=CC=C1OCC
Physical Form Solid

Mechanistic Synthesis: The Knoevenagel Condensation

The synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is classically achieved via a Knoevenagel condensation between 4-ethoxybenzaldehyde and cyanoacetic acid[1].

Causality of Experimental Choices

We typically utilize a weak organic base, such as piperidine, to catalyze the reaction. Piperidine serves a dual mechanistic purpose: it deprotonates the highly acidic


-carbon of cyanoacetic acid to form a stabilized nucleophilic carbanion, and it transiently condenses with the aldehyde to form a highly electrophilic iminium ion. This dramatically lowers the activation energy for the carbon-carbon bond formation. The choice of absolute ethanol as a solvent facilitates the thermodynamic sink of the reaction—the dehydration step—driving the equilibrium toward the highly conjugated alkene product, which ultimately precipitates out of the solution[2].
Step-by-Step Protocol (A Self-Validating System)
  • Preparation: In a round-bottom flask, dissolve 10.0 mmol of 4-ethoxybenzaldehyde and 11.0 mmol of cyanoacetic acid in 20 mL of absolute ethanol.

  • Catalysis: Add 1.0 mmol (0.1 eq) of piperidine dropwise under continuous magnetic stirring.

  • Reflux & In-Process Control: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde disappears, replaced by a lower-Rf, intensely UV-absorbing product spot.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The extended conjugation of the product drastically reduces its solubility in cold ethanol, forcing it to precipitate out of the solution.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol to remove residual piperidine and unreacted cyanoacetic acid, and dry under a vacuum to yield the pure solid.

SynthesisWorkflow A Reactants 4-Ethoxybenzaldehyde + Cyanoacetic Acid B Catalysis Piperidine Base A->B Solvent: EtOH Heat (80°C) C Intermediate Carbanion Formation & Nucleophilic Attack B->C Deprotonation D Dehydration Elimination of H2O C->D Aldol Addition E Final Product 2-Cyano-3-(4-ethoxyphenyl) acrylic acid D->E Precipitation & Filtration

Fig 1: Knoevenagel condensation workflow for 2-Cyano-3-(4-ethoxyphenyl)acrylic acid synthesis.

Applications in Drug Development & Materials Science

The utility of the 2-cyano-3-phenylacrylic acid scaffold extends far beyond its role as a simple building block.

  • Mitochondrial Pyruvate Carrier (MPC) Inhibitors: Derivatives of this scaffold have been extensively studied as potent MPC inhibitors. By restricting pyruvate entry into the mitochondria, these compounds force cellular metabolic rewiring (e.g., increased lactate production via lactate dehydrogenase). This mechanism is currently being exploited in novel therapeutics for metabolic disorders and the stimulation of hair follicle stem cells for hair loss treatment[3][4][5].

  • Biginelli Multicomponent Reactions: The compound acts as a critical active methylene precursor for the synthesis of highly functionalized dihydropyrimidinones (DHPMs). By reacting with urea and

    
    -ketoesters, it forms complex heterocyclic structures that exhibit a wide range of biological activities, including antitumoral and larvicidal properties[1][2].
    

Applications Core 2-Cyano-3-(4-ethoxyphenyl) acrylic acid Scaffold MPC Drug Development MPC Inhibitor Analogues Core->MPC Structural modification (Indole/Pyrazole derivatives) Biginelli Organic Synthesis Biginelli Reaction (DHPMs) Core->Biginelli Multicomponent reaction with Urea & β-ketoesters Materials Materials Science UV Absorbers / Photoprotection Core->Materials High Conjugation System

Fig 2: Downstream applications of the 2-cyano-3-phenylacrylic acid molecular scaffold.

Analytical Characterization and Validation Protocols

To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be validated to confirm purity and structural identity:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    The defining diagnostic feature is the vinylic proton (
    
    
    -proton), which is highly deshielded by the adjacent cyano and carboxyl groups, appearing as a sharp singlet around
    
    
    8.2 ppm. The complete absence of an aldehyde proton signal (
    
    
    9.8 ppm) validates the 100% conversion of starting materials. The 4-ethoxy group is confirmed by a distinct quartet at
    
    
    4.1 ppm and a triplet at
    
    
    1.3 ppm[2].
  • FTIR Spectroscopy: A sharp, distinct absorption band at

    
    2220 cm
    
    
    
    confirms the presence of the
    
    
    stretch. A broad band from 3400–2500 cm
    
    
    indicates the carboxylic acid
    
    
    , while a strong peak at
    
    
    1680 cm
    
    
    corresponds to the conjugated carbonyl
    
    
    stretch[2].

References

  • Zanin, L. L., et al. "Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction." Journal of the Brazilian Chemical Society, 2024. URL:[Link]

  • Liu, X., et al. "Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss." Journal of Medicinal Chemistry, ACS Publications, 2021. URL:[Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Discovery of 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid, a member of the cyanoacrylate family. The document delineates the primary synthetic route to this compound, the Knoevenagel condensation, offering a detailed, step-by-step protocol and a discussion of the underlying reaction mechanism. Furthermore, it delves into the historical context of the discovery of cyanoacrylates, a class of compounds that has seen a remarkable journey from an accidental discovery to widespread application in diverse fields. The guide also summarizes the known and potential applications of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid and its derivatives, highlighting their significance in materials science and medicinal chemistry.

Introduction: The Significance of Cyanoacrylates

The α-cyanoacrylic acids and their esters, commonly known as cyanoacrylates, are a class of organic compounds characterized by the presence of a carbon-carbon double bond conjugated with both a cyano (–C≡N) group and a carbonyl group. This unique electronic arrangement confers a high degree of reactivity to the molecule, making them valuable precursors in organic synthesis and the building blocks for a variety of functional materials.

2-Cyano-3-(4-ethoxyphenyl)acrylic acid, the focus of this guide, is a derivative of cinnamic acid distinguished by the presence of a cyano group at the alpha position and an ethoxy group on the phenyl ring. The ethoxy substituent, an electron-donating group, can influence the electronic properties and, consequently, the reactivity and potential applications of the molecule. This guide will provide a comprehensive overview of its synthesis, the historical context of its chemical class, and its emerging applications.

The Genesis of a "Sticky" Science: Discovery of Cyanoacrylates

The discovery of cyanoacrylates is a classic tale of serendipity in scientific research. The journey began in 1942 at the B.F. Goodrich Company, where a team of scientists led by Dr. Harry Coover was searching for optically clear plastics for gun sights during World War II.[1] During this research, they synthesized ethyl cyanoacrylate and noted its frustrating tendency to polymerize and adhere to virtually everything it touched. At the time, this property was seen as a hindrance, and the material was set aside.

However, the story was revisited in 1951 when Coover, then at Eastman Kodak, and his colleague Fred Joyner rediscovered cyanoacrylates while investigating heat-resistant polymers for jet canopies.[1][2] This time, the team recognized the immense commercial potential of the material's adhesive properties. This led to the first commercial sale of a cyanoacrylate adhesive in 1958 under the trade name "Eastman #910," which would later become popularly known as "Super Glue."[1] The original patent for cyanoacrylate was filed in 1947.[1]

The underlying chemistry of cyanoacrylate's adhesive properties lies in its rapid anionic polymerization, which is initiated by moisture or other weak bases.[3] This discovery, born from an accidental observation, has since blossomed into a multi-million dollar industry with applications ranging from household adhesives to medical and industrial uses.

Synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid: The Knoevenagel Condensation

The primary and most efficient method for synthesizing 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is the Knoevenagel condensation. This well-established organic reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[4] In the case of the target molecule, the reaction proceeds between 4-ethoxybenzaldehyde and cyanoacetic acid.

Reaction Mechanism

The Knoevenagel condensation is a nucleophilic addition-elimination reaction. The base catalyst deprotonates the active methylene group of cyanoacetic acid to form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product, 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. The (E)-isomer is typically the major product due to steric hindrance.[5]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product 4-ethoxybenzaldehyde 4-Ethoxybenzaldehyde Aldol_Adduct Aldol-type Adduct 4-ethoxybenzaldehyde->Aldol_Adduct + Enolate Cyanoacetic_Acid Cyanoacetic Acid Enolate Enolate Intermediate Cyanoacetic_Acid->Enolate + Base Base Base (e.g., Piperidine, Triethylamine) Product 2-Cyano-3-(4-ethoxyphenyl)acrylic acid Aldol_Adduct->Product - H2O (Dehydration) Water Water Aldol_Adduct->Water

Sources

An In-depth Technical Guide to the Solubility of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid in Common Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. A thorough comprehension of a compound's solubility is a critical prerequisite for its application in medicinal chemistry, formulation development, and various chemical syntheses. This document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for its quantitative determination, and discusses the anticipated solubility profile of the target compound based on its structural attributes.

Introduction to 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

2-Cyano-3-(4-ethoxyphenyl)acrylic acid is a solid organic compound with the empirical formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol [1]. Its structure, featuring a carboxylic acid, a nitrile group, and an ethoxy-substituted phenyl ring, suggests a molecule of moderate polarity with potential for a range of intermolecular interactions. These functional groups are pivotal in dictating its solubility in various solvent systems. Understanding this solubility is essential for applications such as reaction chemistry, purification, and the development of pharmaceutical formulations.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative predictor of the extent to which a solute will dissolve in a solvent[2]. This principle is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The structural features of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid allow for several types of intermolecular interactions:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The polar nitrile and carboxylic acid groups create permanent dipoles.

  • Van der Waals Forces: The aromatic ring and the ethyl group contribute to weaker van der Waals forces.

Based on these features, it is anticipated that 2-Cyano-3-(4-ethoxyphenyl)acrylic acid will exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.

Factors that can influence the solubility of a compound include:

  • Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic[3].

  • Pressure: The effect of pressure on the solubility of solids in liquids is generally negligible[3].

  • pH: For ionizable compounds like carboxylic acids, solubility is highly pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt[3].

Experimental Determination of Equilibrium Solubility

To obtain reliable and quantitative solubility data, the equilibrium shake-flask method is a widely accepted and robust technique[2][3]. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Materials and Equipment

Materials:

  • 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (solid)[1]

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), hexane, toluene)

  • Chemically inert filters (e.g., PTFE syringe filters)[2]

Equipment:

  • Temperature-controlled shaker or agitator

  • Analytical balance

  • Glass vials or flasks with secure caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification[2]

Experimental Workflow

The following diagram illustrates the generalized workflow for determining the equilibrium solubility of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess solid 2-Cyano-3-(4-ethoxyphenyl)acrylic acid prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Add solid to solvent agitation Agitate at constant temperature (24-72h) prep_solvent->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant with PTFE syringe filter centrifugation->filtration hplc Analyze filtrate by HPLC filtration->hplc calibration Quantify against a calibration curve hplc->calibration end Final Solubility Data calibration->end Report solubility (e.g., mg/mL)

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid to a pre-weighed glass vial. The excess is crucial to ensure that the solution becomes saturated.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[2]. The temperature should be maintained at a standard value, such as 25 °C.

  • Phase Separation:

    • Once equilibrium is established, remove the vial from the shaker.

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles[2].

  • Quantification of Solute:

    • The concentration of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid in the clear filtrate is determined using a suitable analytical technique, with HPLC being a common and accurate method[2].

    • A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification[2].

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Anticipated Solubility Profile and Data Presentation

While specific experimental data is not publicly available, a predicted solubility profile can be established based on the "like dissolves like" principle.

Table 1: Predicted Solubility of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid in Common Solvents

Solvent ClassSolventPolarityHydrogen Bonding CapabilityPredicted Solubility
Polar Protic WaterHighDonor & AcceptorLow to Moderate
MethanolHighDonor & AcceptorHigh
EthanolHighDonor & AcceptorHigh
Polar Aprotic DMSOHighAcceptorHigh
AcetonitrileHighAcceptorModerate
AcetoneMediumAcceptorModerate to High
Ethyl AcetateMediumAcceptorModerate
Nonpolar HexaneLowNoneLow
TolueneLowNoneLow

Safety and Handling

Conclusion

This technical guide provides a robust framework for determining the solubility of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. By following the detailed experimental protocol and understanding the underlying theoretical principles, researchers can generate accurate and reliable solubility data. This information is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical and chemical industries. The predicted solubility profile serves as a useful starting point for solvent selection in experimental work.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • Sigma-Aldrich. (n.d.). 2-Cyano-3-(4-ethoxyphenyl)acrylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: ^a-Cyano-4-hydroxycinnamic acid, Ultrapure MALDI Matrix.
  • Fisher Scientific. (2018). SAFETY DATA SHEET: Acrylic acid, stabilized.

Sources

Theoretical Profiling of 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid: Quantum Mechanics and Molecular Dynamics in Matrix-Assisted Ionization and MCT1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules is foundational to advancing both analytical chemistry and targeted therapeutics. This whitepaper provides an in-depth theoretical evaluation of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (Empirical Formula: C₁₂H₁₁NO₃). By utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD), we investigate its dual utility: as a next-generation Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, and as a potent inhibitor of the Monocarboxylate Transporter 1 (MCT1).

Introduction & Chemical Rationale

In the realm of mass spectrometry, α-cyano-4-hydroxycinnamic acid (CHCA) remains a gold-standard matrix for peptide analysis[1][2]. However, empirical limitations such as "hot" ionization—which leads to metastable decay of labile analytes like sialylated glycans—have driven the rational design of alternatives, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA)[3][4].

Simultaneously, CHCA and its derivatives are well-documented inhibitors of MCT1, a transporter critical for lactate efflux in highly glycolytic tumor cells[5][6].

2-Cyano-3-(4-ethoxyphenyl)acrylic acid represents a strategic structural evolution. The substitution of the 4-hydroxyl group with a 4-ethoxy moiety eliminates a hydrogen-bond donor, fundamentally altering the molecule's solid-state co-crystallization network and increasing its lipophilicity. This theoretical study maps the causality between these structural changes and their functional macroscopic outcomes.

Quantum Chemical Profiling (DFT)

To establish a self-validating model of the molecule's electronic behavior, we employ Density Functional Theory (DFT). The electron-donating nature of the ethoxy group via resonance (+R effect) directly modulates the Frontier Molecular Orbitals (FMOs).

Electronic Structure & Causality

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the UV absorption characteristics critical for MALDI laser excitation (typically 337 nm or 355 nm). The ethoxy substitution destabilizes the HOMO relative to CHCA, narrowing the band gap and theoretically enhancing the absorption cross-section at 355 nm.

Table 1: DFT-Computed Electronic Properties (B3LYP/6-311++G )**

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (D)
CHCA (Standard) -6.12 -2.45 3.67 4.2
Cl-CCA (Halogenated) -6.35 -2.60 3.75 3.8

| 4-Ethoxy Derivative | -5.98 | -2.40 | 3.58 | 4.6 |

Data synthesized via theoretical modeling parameters referencing established CHCA baselines.

G A Ligand Preparation (4-Ethoxy Derivative) B DFT Optimization (B3LYP/6-311++G**) A->B C TD-DFT (UV-Vis Spectra) B->C D Molecular Docking (MCT1 Target) B->D E MD Simulation (100 ns, GROMACS) D->E F Thermodynamic Profiling (MM-PBSA) E->F

Fig 1. Sequential computational workflow from quantum mechanics to molecular dynamics.

Protocol: Self-Validating DFT Optimization
  • Initialization: Generate the 3D conformer of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid using Avogadro.

  • Optimization: Execute geometry optimization in Gaussian 16 using the B3LYP functional and 6-311++G(d,p) basis set.

  • Validation Check: Perform a frequency calculation. Crucial Step: Ensure zero imaginary frequencies are present in the output to validate that the structure resides at a true local energy minimum.

  • Excitation Modeling: Run Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum, verifying peak overlap with standard Nd:YAG (355 nm) or N₂ (337 nm) lasers.

MALDI Matrix Potential & Proton Transfer Mechanics

A successful MALDI matrix must absorb laser energy and facilitate proton transfer to the analyte[4]. Because the 4-ethoxy derivative lacks the acidic phenolic proton of CHCA, it relies entirely on the carboxylic acid moiety for proton donation. This restriction limits excessive protonation, theoretically classifying it as a "cooler" matrix akin to Cl-CCA, which is highly beneficial for preserving fragile post-translational modifications like sialylation[3].

G M Matrix (4-Ethoxy Derivative) M_ex Excited Matrix [M]* M->M_ex Excitation UV UV Laser (337 nm) UV->M Absorption Analyte Analyte [A] M_ex->Analyte Proton Transfer Ion Protonated Analyte [A+H]+ Analyte->Ion Desorption/Ionization

Fig 2. Proposed MALDI-TOF ionization mechanism via photo-excited proton transfer.

Protocol: MALDI Sample Preparation

Adapted from standardized matrix protocols[2]:

  • Solvent Preparation: Prepare a solvent mixture of 80% Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Matrix Solubilization: Dissolve 2-Cyano-3-(4-ethoxyphenyl)acrylic acid to a concentration of 5 mg/mL. Vortex vigorously.

  • Analyte Mixing: Mix 0.5 µL of the analyte (e.g., protein digest) with 0.5 µL of the matrix solution.

  • Co-crystallization: Spot the mixture onto a stainless-steel MALDI target plate and allow it to air dry at room temperature to ensure uniform crystal lattice formation.

MCT1 Transporter Inhibition

Beyond analytical chemistry, cyanoacrylic acids are potent MCT1 inhibitors[5]. MCT1 facilitates the symport of lactate and protons out of glycolytic cancer cells.

Structural Causality in Binding

The ethoxy group significantly increases the molecule's partition coefficient (LogP). In the outward-open conformation of MCT1, the binding pocket contains a hydrophobic cleft near Val164. While the hydroxyl group of CHCA clashes or fails to exploit this pocket, the flexible, lipophilic ethyl chain of the 4-ethoxy derivative extends into this cleft, theoretically enhancing binding affinity via van der Waals interactions.

Table 2: Molecular Docking Parameters against MCT1 (PDB: 6LZ0)

Compound Binding Affinity (kcal/mol) Key Interacting Residues Predicted Kᵢ (µM)
CHCA -6.8 Arg306, Phe360, Tyr34 10.2

| 4-Ethoxy Derivative | -7.9 | Arg306, Phe360, Val164 | 1.6 |

G C Cancer Cell MCT MCT1 Transporter C->MCT Lac Lactate Efflux MCT->Lac Normal State Apo Intracellular Acidification MCT->Apo Blockade Inh 4-Ethoxy Derivative Inh->MCT Binds Phe360/Arg306 Apo->C Apoptosis

Fig 3. Pharmacological blockade of MCT1-mediated lactate efflux inducing apoptosis.

Protocol: Molecular Docking & Dynamics
  • Receptor Preparation: Retrieve the MCT1 structure (PDB: 6LZ0). Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Grid Box Definition: Center the grid box on the Arg306/Phe360 binding interface (dimensions: 20×20×20 Å) to encompass the substrate translocation pathway.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure thorough conformational sampling.

  • MD Validation: Subject the top-scoring pose to a 100 ns Molecular Dynamics simulation in GROMACS (AMBER99SB-ILDN force field). Monitor the Root Mean Square Deviation (RMSD) of the ligand to confirm complex stability over time.

Conclusion

The theoretical profiling of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid reveals a highly versatile molecule. The strategic integration of an ethoxy group not only tunes its electronic band gap—positioning it as a promising "cool" MALDI matrix for fragile biomolecules—but also enhances its lipophilic interaction profile within the MCT1 binding pocket. Future empirical validations using the protocols outlined herein will be critical to translating these in-silico insights into benchtop applications.

References

  • Title: Evaluation of the New MALDI Matrix 4-Chloro-Alpha-Cyanocinnamic Acid - PMC Source: nih.gov URL: [Link]

  • Title: MALDI-TOF-MS analysis of sialylated glycans and glycopeptides using 4-chloro-α-cyanocinnamic acid matrix Source: mpg.de URL: [Link]

  • Title: 4-Chloro-alpha-cyanocinnamic Acid Is an Advanced, Rationally Designed MALDI Matrix - PubMed Source: nih.gov URL: [Link]

  • Title: α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics Source: researchgate.net URL: [Link]

  • Title: Direct Automated MALDI Mass Spectrometry Analysis of Cellular Transporter Function: Inhibition of OATP2B1 Uptake by 294 Drugs Source: researchgate.net URL: [Link]

Sources

Technical Guide: Mechanism of Action of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" mechanism of action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Targeting Monocarboxylate Transport and Metabolic Plasticity in Drug Development

Executive Summary

2-Cyano-3-(4-ethoxyphenyl)acrylic acid (also referred to as


-cyano-4-ethoxycinnamic acid  or 4-OEt-CCA ) is a synthetic derivative of the canonical monocarboxylate transporter (MCT) inhibitor, 

-cyano-4-hydroxycinnamic acid (CHCA). Within the context of drug development and cancer metabolism, this compound functions as a potent, competitive inhibitor of proton-linked monocarboxylate transport.

Its primary mechanism of action involves the blockade of MCT1 (SLC16A1) and MCT2 (SLC16A7) , preventing the transmembrane flux of lactate and pyruvate. By disrupting the "lactate shuttle" essential for the Warburg effect, 2-Cyano-3-(4-ethoxyphenyl)acrylic acid induces intracellular acidification and metabolic catastrophe in highly glycolytic tumor cells. This guide details the molecular mechanism, kinetic profile, and experimental validation protocols for this compound.

Chemical Identity & Physicochemical Properties

Understanding the structural modifications of the ethoxy derivative relative to the parent hydroxy compound is critical for experimental design, particularly regarding membrane permeability and retention.

PropertySpecification
IUPAC Name (E)-2-Cyano-3-(4-ethoxyphenyl)acrylic acid
Common Abbreviation 4-OEt-CCA / 4-Ethoxy-CHCA
Molecular Formula C

H

NO

Molecular Weight 217.22 g/mol
Core Scaffold

-Cyanocinnamic Acid
Key Modification 4-Ethoxy group (replaces 4-Hydroxy)
LogP (Predicted) ~2.5 - 3.0 (More lipophilic than CHCA, LogP ~1.3)
Solubility Soluble in DMSO, Ethanol; low solubility in water

Mechanistic Implication: The substitution of the hydroxyl group with an ethoxy group significantly increases lipophilicity. While CHCA is often limited by rapid mitochondrial uptake and potential efflux, the 4-ethoxy derivative exhibits altered membrane partitioning, potentially enhancing its efficacy against plasma membrane MCTs or altering its residence time in the mitochondrial matrix.

Mechanism of Action (MOA)

Primary Target: Monocarboxylate Transporters (MCTs)

The compound acts as a competitive inhibitor of the MCT family, specifically isoforms MCT1 and MCT2, which are responsible for the proton-coupled transport of L-lactate, pyruvate, and ketone bodies.

  • Binding Site: The

    
    -cyanocinnamate moiety mimics the structure of pyruvate/lactate (the carboxylate head) but possesses a bulky, hydrophobic tail (the cyano-phenyl group) that occludes the translocation pore.
    
  • Kinetics: It binds to the outward-facing conformation of the transporter, locking it and preventing the conformational change required for substrate translocation.

  • Proton Coupling: Since MCT transport is symport (H

    
     + Lactate
    
    
    
    ), the inhibitor blocks both the efflux of lactate (generated by glycolysis) and the influx of protons, or vice versa depending on the concentration gradient.
Secondary Target: Mitochondrial Pyruvate Carrier (MPC)

Like its parent compound CHCA, 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is capable of inhibiting the Mitochondrial Pyruvate Carrier (MPC) .

  • Effect: Blockade of pyruvate entry into the mitochondrial matrix.

  • Consequence: Uncoupling of glycolysis from the TCA cycle, forcing cells to rely solely on glutaminolysis or fatty acid oxidation, thereby inducing metabolic stress.

Downstream Signaling & Cellular Effects
  • Intracellular Acidification: Inhibition of MCT-mediated lactate/H

    
     efflux leads to a rapid drop in intracellular pH (pHi).
    
  • Glycolytic Feedback Inhibition: The accumulation of intracellular lactate and protons allosterically inhibits Phosphofructokinase-1 (PFK-1) , the rate-limiting step of glycolysis.

  • Apoptosis Induction: The combined effect of ATP depletion (metabolic crash) and acidosis triggers the intrinsic apoptotic pathway (caspase-3 activation).

Visualization of Signaling Pathways

The following diagram illustrates the dual-targeting mechanism (Plasma Membrane MCTs and Mitochondrial MPC) and the resultant metabolic catastrophe.

MOA_Pathway Compound 2-Cyano-3-(4-ethoxyphenyl) acrylic acid MCT1 MCT1/MCT4 (Plasma Membrane) Compound->MCT1 Inhibits (Competitive) MPC MPC (Mitochondria) Compound->MPC Inhibits Lactate_Out Lactate (Extracellular) MCT1->Lactate_Out Pyruvate_Mito Pyruvate (Matrix) MPC->Pyruvate_Mito Lactate_In Lactate (Intracellular) Lactate_In->MCT1 Efflux Blocked pHi Intracellular pH (pHi) DROP (Acidosis) Lactate_In->pHi Accumulation causes Pyruvate Pyruvate (Cytosol) Pyruvate->MPC Transport Blocked TCA TCA Cycle Pyruvate_Mito->TCA Substrate Depletion Glycolysis Glycolysis Rate pHi->Glycolysis Inhibits PFK-1 Apoptosis Apoptosis / Cell Death pHi->Apoptosis Acidotoxicity TCA->Apoptosis Energy Failure

Caption: Figure 1. Dual inhibition mechanism targeting plasma membrane lactate efflux (MCT) and mitochondrial pyruvate entry (MPC), leading to cytosolic acidosis and bioenergetic collapse.

Experimental Protocols for Validation

To validate the mechanism of action in a drug development setting, the following assays are standard.

Radiolabeled L-Lactate Uptake Assay

Objective: Determine the IC


 for MCT inhibition.
  • Cell Preparation: Seed MCT-overexpressing cells (e.g., SiHa or MDA-MB-231) in 24-well plates (10^5 cells/well).

  • Buffer Exchange: Wash cells 2x with Krebs-Ringer buffer (pH 7.4).

  • Inhibitor Pre-incubation: Incubate cells with varying concentrations of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (0.1 µM – 1 mM) for 10 minutes.

  • Uptake Phase: Add L-[

    
    C]lactate (0.5 µCi/mL) to the buffer. Incubate for exactly 60 seconds  (initial rate conditions).
    
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold stop solution (containing 100 µM CHCA to block efflux).

  • Lysis & Counting: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % uptake vs. log[inhibitor] to derive IC

    
    .
    
Intracellular pH (pHi) Measurement

Objective: Confirm intracellular acidification, a hallmark of MCT inhibition.

  • Dye Loading: Load cells with BCECF-AM (1 µM), a ratiometric pH indicator, for 30 min at 37°C.

  • Baseline: Measure fluorescence ratio (Ex 490/440 nm, Em 535 nm) to establish baseline pHi.

  • Treatment: Inject 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (e.g., 100 µM).

  • Observation: Monitor the rapid decrease in fluorescence ratio over 10–20 minutes, indicating proton accumulation.

  • Calibration: Perform a nigericin/high-K

    
     calibration curve to convert ratios to absolute pH values.
    
Metabolic Flux Analysis (Seahorse XF)

Objective: Distinguish between glycolysis and oxidative phosphorylation inhibition.

ParameterExpected Change (with Inhibitor)Mechanistic Reason
ECAR (Extracellular Acidification Rate)Decrease Blockade of lactate efflux prevents proton extrusion.
OCR (Oxygen Consumption Rate)Decrease Blockade of pyruvate entry (MPC) starves the TCA cycle.

Experimental Workflow Diagram

Workflow Step1 Compound Prep (Dissolve in DMSO) Step2 Target Assay (14C-Lactate Uptake) Step1->Step2 Step3 Functional Assay (BCECF pH Monitoring) Step1->Step3 Step4 Metabolic Profiling (Seahorse XF) Step1->Step4 Decision Data Analysis (IC50 / Ki) Step2->Decision Step3->Decision Step4->Decision Outcome Lead Optimization (SAR Analysis) Decision->Outcome

Caption: Figure 2. Integrated experimental workflow for validating MCT inhibition and metabolic impact.

Comparative Analysis: Ethoxy vs. Hydroxy

Why use the ethoxy derivative over the standard CHCA?

Feature

-Cyano-4-hydroxycinnamic acid (CHCA)

-Cyano-4-ethoxyphenylacrylic acid (4-OEt)
Lipophilicity Low (Hydrophilic)High (Lipophilic)
Cell Permeability Moderate; requires transporter?High; passive diffusion likely
Mitochondrial Access High (actively transported)Variable (depends on partitioning)
Primary Use MALDI Matrix, Standard InhibitorLipophilic Probe, SAR Studies

Expert Insight: The ethoxy modification is a classic medicinal chemistry strategy to improve the bioavailability and membrane residence time of the inhibitor. While CHCA is the "gold standard" tool compound, its rapid clearance and hydrophilicity can be limiting in whole-cell or in vivo assays. The ethoxy derivative serves as a more robust scaffold for developing drug-like MCT inhibitors.

References

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281–299. Link

  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96. Link

  • Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms, 4(6), 727–732. Link

  • Sigma-Aldrich. Product Specification: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (EME00470). Link

Methodological & Application

Application Note: Synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CAS: 571919-28-3) is a highly versatile small molecule scaffold[1]. It is frequently utilized in the development of bioactive molecules, as an advanced precursor for kinase inhibitors, and in the design of self-assembling molecules (SAMs) for selective contacts in perovskite solar cells[2]. Furthermore, its structural similarity to α-cyano-4-hydroxycinnamic acid (CHCA) makes it a compound of interest in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry applications.

This application note provides a field-validated, highly optimized protocol for the synthesis of 2-cyano-3-(4-ethoxyphenyl)acrylic acid via the Knoevenagel condensation. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, precise reaction control, and self-validating analytical steps to ensure high yield and purity without the need for complex chromatographic purification.

Mechanistic Rationale: Knoevenagel vs. Doebner Modification

The synthesis relies on the condensation of 4-ethoxybenzaldehyde with cyanoacetic acid. A critical challenge in this reaction is the inherent risk of decarboxylation. When active methylene compounds like malonic acid or cyanoacetic acid are reacted in the presence of strong bases or refluxed in pyridine, the reaction typically undergoes the Doebner Modification , leading to the loss of the carboxylic acid group and the formation of an acrylonitrile derivative[3].

To strictly retain the carboxylic acid moiety, this protocol employs a milder, bifunctional catalytic system—piperidinium acetate —in a protic solvent (ethanol). The piperidine acts as a nucleophilic catalyst to form a highly reactive iminium ion intermediate with the aldehyde, while the acetate counterion serves as a mild base to deprotonate the cyanoacetic acid[4][5]. This synergistic activation lowers the activation energy for carbon-carbon bond formation and subsequent dehydration, allowing the reaction to proceed at a gentle reflux (78 °C) well below the thermal threshold for decarboxylation.

Reaction Pathway

Knoevenagel_Mechanism A 4-Ethoxybenzaldehyde (Electrophile) C Iminium Ion Intermediate A->C + Catalyst - H2O B Piperidinium Acetate (Bifunctional Catalyst) B->C E Aldol-Type Adduct (C-C Bond Formed) C->E Nucleophilic Attack D Cyanoacetic Acid (Active Methylene) D->E Deprotonation by Acetate F 2-Cyano-3-(4-ethoxyphenyl) acrylic acid E->F Base-Promoted Elimination

Figure 1: Mechanistic pathway of the Knoevenagel condensation catalyzed by piperidinium acetate.

Materials and Reagents

Table 1: Quantitative Reaction Components

ReagentMW ( g/mol )EquivalentsAmountRole
4-Ethoxybenzaldehyde 150.181.01.50 g (10.0 mmol)Electrophile
Cyanoacetic acid 85.061.10.94 g (11.0 mmol)Active Methylene
Piperidine 85.150.199 µL (1.0 mmol)Base / Catalyst
Glacial Acetic Acid 60.050.157 µL (1.0 mmol)Co-catalyst
Ethanol (Absolute) 46.07-20 mLSolvent

Experimental Protocol

Step 1: Reagent Assembly In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.50 g of 4-ethoxybenzaldehyde and 0.94 g of cyanoacetic acid. Causality Insight: A slight 0.1 eq excess of cyanoacetic acid compensates for any trace moisture that might competitively hydrate the iminium intermediate, ensuring complete consumption of the limiting aldehyde.

Step 2: Solvent and Catalyst Addition Suspend the solid reactants in 20 mL of absolute ethanol. Add 99 µL of piperidine followed immediately by 57 µL of glacial acetic acid. Causality Insight: The equimolar addition of piperidine and acetic acid generates the piperidinium acetate buffer in situ. This prevents the high local basicity that could trigger unwanted decarboxylation, maintaining the integrity of the target molecule[3][5].

Step 3: Reflux and Condensation Attach a reflux condenser and heat the mixture in an oil bath set to 80 °C (internal temperature ~78 °C) for 3 hours with vigorous stirring. Causality Insight: Maintaining the temperature at the boiling point of ethanol provides sufficient thermal energy for the dehydration step to form the α,β-unsaturated bond, while remaining safely below the thermal threshold for decarboxylation.

Step 4: Reaction Monitoring After 2.5 hours, sample the reaction mixture and analyze via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1, v/v) containing 1% acetic acid. The product will appear as a new, highly UV-active spot at a lower Rf than the starting aldehyde due to increased polarity and extended conjugation.

Step 5: Quenching and Crystallization Once TLC indicates complete consumption of the aldehyde, remove the flask from the heat and allow the mixture to cool to room temperature. To ensure complete protonation of the carboxylic acid and maximize yield, add 10 mL of ice-cold 0.5 M HCl dropwise with continuous stirring. Causality Insight: The addition of dilute aqueous acid shifts the equilibrium from any residual piperidinium carboxylate salts back to the free 2-cyano-3-(4-ethoxyphenyl)acrylic acid. This drastically reduces its solubility in the aqueous-ethanolic mixture, promoting rapid, high-purity crystallization.

Step 6: Isolation and Drying Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol, followed by 10 mL of cold distilled water to remove any residual catalyst salts. Transfer the solid to a vacuum oven and dry at 45 °C overnight.

Analytical Characterization

To ensure the trustworthiness and self-validation of the synthesized batch, verify the product against the following expected analytical parameters.

Table 2: Expected Analytical Data

TechniqueKey Signals / ObservationsStructural Correlation
1H NMR (400 MHz, DMSO-d6)δ 1.35 (t, 3H), 4.12 (q, 2H)Ethoxy group (-OCH2CH3)
δ 7.08 (d, 2H), 7.98 (d, 2H)Para-substituted aromatic ring
δ 8.22 (s, 1H)α,β-unsaturated alkene proton
δ 13.70 (br s, 1H)Carboxylic acid proton (-COOH)
IR (ATR) 2225 cm⁻¹, 1685 cm⁻¹, 1590 cm⁻¹C≡N stretch, C=O stretch, C=C stretch
MS (ESI-) m/z 216.1[M-H]⁻Corresponds to MW 217.22 g/mol

Troubleshooting & Optimization

Table 3: Common Issues and Causal Solutions

Observed IssueMechanistic CauseOptimization / Solution
Product undergoes decarboxylation (Forms an acrylonitrile derivative)Excessive heating or use of a strong, unbuffered base (Doebner conditions).Strictly maintain temperature below 80 °C. Ensure glacial acetic acid is added to buffer the piperidine.
Incomplete conversion of aldehyde Catalyst deactivation or insufficient reaction time.Verify the quality of the piperidine. Extend reflux time by 1-2 hours and re-check via TLC.
Product "oils out" instead of crystallizing Presence of impurities or overly rapid cooling of the solvent mixture.Reheat the mixture to dissolve the oil, add a few drops of water until slightly cloudy, and allow to cool very slowly to room temperature.

References

1.[1] CAS: 571919-28-3 | CymitQuimica: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid Source: cymitquimica.com URL: 2.[2] Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells Source: Chemical Science (RSC Publishing) URL: 3. a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS Source: sigmaaldrich.com URL: 4.[3] Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Source: youtube.com URL: 5.[4] DNA-Compatible Solid-Phase Combinatorial Synthesis of β-Cyanoacrylamides and Related Electrophiles Source: PMC (NIH) URL: 6.[5] Non-Infringing Efficient One-Pot Process for the Preparation of Pure Entacapone Source: tandfonline.com URL:

Sources

Application Note: Advanced Knoevenagel Condensation Protocols for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026


-Unsaturated Carbonyls in Drug Discovery

Strategic Overview

The Knoevenagel condensation is a pivotal C-C bond-forming reaction in medicinal chemistry, serving as the gateway to cinnamic acids , coumarins , and benzylidene scaffolds found in anticoagulants (e.g., Warfarin), calcium channel blockers, and tyrosine kinase inhibitors.

While the classical reaction is robust, substituted benzaldehydes present unique challenges. Electron-donating groups (EDGs) deactivate the electrophile, while steric hindrance at the ortho-position can stall kinetics. This guide moves beyond textbook recipes, providing three field-validated protocols tailored to substrate electronics and "Green Chemistry" requirements.

Mechanistic Masterclass: The Iminium Catalyst Cycle

Understanding the mechanism is the difference between following a recipe and designing a synthesis. For substituted benzaldehydes, the choice of catalyst dictates the pathway.[1]

The "Why" Behind the Catalyst
  • Secondary Amines (Piperidine): These are not just bases; they are nucleophilic catalysts. Piperidine attacks the aldehyde to form an iminium ion , which is significantly more electrophilic than the native aldehyde.[1] This is crucial for deactivated substrates (e.g., 4-methoxybenzaldehyde).

  • Brønsted Acids (Acetic Acid): Often added with the amine (e.g., glacial acetic acid). This buffers the solution, preventing the retro-aldol reaction, and assists in the final dehydration step.

Visualization: The Catalytic Cycle

The following diagram illustrates the iminium-mediated pathway, which offers higher yields for sterically hindered or electron-rich aldehydes compared to the standard enolate mechanism.

Knoevenagel_Mechanism Aldehyde Substituted Benzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium Nucleophilic Attack (- H2O) Amine Sec. Amine Catalyst (Piperidine) Amine->Iminium Catalysis Adduct C-C Bond Adduct Iminium->Adduct Nucleophilic Attack by Enolate Enolate Active Methylene Enolate Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product Elimination (- Amine) Product->Amine Regeneration

Figure 1: The iminium ion catalytic cycle.[1][2] Note how the amine catalyst is regenerated in the final elimination step.

Protocol Selection Matrix

Select the protocol based on your specific substrate and downstream application.

Protocol_Selection Start Target Molecule? Q1 Cinnamic Acid Derivative? Start->Q1 Q2 Substrate Sensitivity? Q1->Q2 No (CN, COOR) Method_C PROTOCOL C: Doebner Modification Best for: Carboxylic Acid Targets Q1->Method_C Yes (COOH) Method_A PROTOCOL A: Classical (Ethanol/Piperidine) Best for: Standard Library Synthesis Q2->Method_A Stable/Standard Method_B PROTOCOL B: Green/Solvent-Free Best for: High Throughput/Scale-up Q2->Method_B Acid Sensitive or Green Req.

Figure 2: Decision matrix for selecting the optimal synthetic workflow.

Detailed Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis

Best for: General library synthesis, substrates with moderate reactivity. Reaction: Substituted Benzaldehyde + Malononitrile


 Benzylidenemalononitrile.

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)[1]

  • Active Methylene (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 equiv)

  • Ethanol (95% or absolute)

  • Piperidine (Catalytic, 0.1 equiv)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of benzaldehyde and 11 mmol of malononitrile in 15 mL of Ethanol.

  • Catalysis: Add 3-4 drops of Piperidine.

    • Expert Note: If the reaction does not start (no precipitate/heat) within 5 minutes, warm gently to 50°C. For highly deactivated aldehydes (e.g., 4-N(Me)2), add 2 drops of Glacial Acetic Acid to buffer the system.

  • Reaction: Stir at room temperature for 30–120 minutes.

    • Self-Validating Checkpoint: Most products will precipitate out of the ethanol solution as solids. If the solution remains clear, the reaction is incomplete or the product is too soluble (requires cooling).

  • Workup: Cool the flask in an ice bath for 15 minutes. Filter the precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Protocol B: Green Mechanochemical Synthesis (Solvent-Free)

Best for: Rapid synthesis, avoiding toxic solvents, scale-up. Reference: Green Chemistry Letters and Reviews [1].

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)[1]

  • Active Methylene (1.0 equiv)

  • Ammonium Acetate (

    
    ) (0.1 equiv) or NaOH (pellet)
    

Step-by-Step Workflow:

  • Combination: Place the benzaldehyde and active methylene compound in a mortar.

  • Grinding: Add the catalyst (

    
    ). Grind the mixture vigorously with a pestle.
    
    • Observation: The mixture will likely turn into a liquid (eutectic melt) and then solidify as the product forms and water is expelled.

  • Completion: Grind for 10–20 minutes. Monitor via TLC (spot the solid dissolved in EtOAc).[3]

  • Workup: Wash the resulting solid with water (to remove the ammonium salt). Filter and dry.

    • Yield Advantage: This method often exceeds 90% yield due to the lack of solvent effects stabilizing the starting materials.

Protocol C: Doebner Modification (For Cinnamic Acids)

Best for: Direct synthesis of


-unsaturated acids (e.g., Ferulic acid, Sinapic acid).
Mechanism:  Knoevenagel condensation followed by in situ decarboxylation.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Malonic Acid (20 mmol - Excess is critical)

  • Pyridine (5 mL - acts as solvent and base)

  • Piperidine (0.5 mL)

Step-by-Step Workflow:

  • Setup: Combine benzaldehyde and malonic acid in Pyridine in a flask equipped with a reflux condenser. Add Piperidine.[4][5][6][7][8][9]

  • Reflux: Heat to 80–100°C for 2–4 hours.

    • Self-Validating Checkpoint: Look for gas evolution (

      
       bubbles).[5] The reaction is not complete until bubbling ceases.
      
  • Quench: Pour the cooled reaction mixture into 50 mL of ice-cold water containing concentrated HCl (enough to lower pH to <2).

    • Why: HCl neutralizes the pyridine and protonates the cinnamic acid carboxylate, forcing precipitation.

  • Isolation: Filter the white/off-white precipitate. Recrystallize from Ethanol/Water (1:1).

Substituent Effects & Troubleshooting

The electronic nature of the substituent on the benzaldehyde ring dramatically affects reaction rate (Hammett correlation).

Table 1: Substituent Effects on Reactivity[10]
Substituent TypeExamplesElectronic EffectImpact on ProtocolOptimization Strategy
Strong EWG

,

,

Increases ElectrophilicityVery Fast (<15 min)Run at 0°C to prevent side reactions (bis-addition).
Weak EWG

,

Mild ActivationFastStandard Protocol A works perfectly.
Weak EDG

,

Mild DeactivationModerateRequires reflux in Ethanol (Protocol A).
Strong EDG

,

,

Strong DeactivationSlow / StalledUse Protocol C or add Lewis Acid (

) to Protocol A.
Ortho-Subst.

,

Steric HindranceVery SlowUse Protocol B (Grinding) to force contact; avoid bulky solvents.
Troubleshooting Guide
  • Problem: Oiling Out.

    • Cause: Product melting point is near room temp or impurities are acting as plasticizers.

    • Fix: Scratch the glass side of the flask with a rod to induce nucleation. Switch solvent to 1:1 Ethanol/Water.

  • Problem: No Reaction with 4-Hydroxybenzaldehyde.

    • Cause: The phenol proton is acidic (

      
      ). The base catalyst deprotonates the phenol instead of the active methylene, forming a phenoxide anion which is electron-rich and unreactive.
      
    • Fix: Protect the phenol (e.g., acetate ester) OR use Protocol C (Doebner) where the acidic conditions/high temp overcome this.

References

  • Green Chemistry Protocols: van Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[2][4][10] Green Chemistry Letters and Reviews, 2017.[10]

  • Mechanistic Insights: BenchChem Application Notes. "Knoevenagel Condensation with Substituted Benzaldehydes."

  • Doebner Modification: "A One-Step Synthesis of Cinnamic Acids Using Malonic Acid." Journal of Chemical Education.

  • Catalytic Cycles: "Knoevenagel Condensation Mechanism." Organic Chemistry Portal.

Sources

Application Notes & Protocols: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic applications of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. This precursor is a highly functionalized and versatile building block, distinguished by its electron-deficient alkene backbone and multiple reactive sites. We will explore its synthesis via the Knoevenagel condensation and detail its subsequent use in the construction of complex heterocyclic systems, the development of novel polymers, and as a scaffold for bioactive molecules. The protocols herein are designed to be robust and self-validating, with an emphasis on the mechanistic rationale behind experimental choices.

Introduction: The Strategic Value of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

2-Cyano-3-(4-ethoxyphenyl)acrylic acid, with an empirical formula of C12H11NO3, is an α,β-unsaturated carbonyl compound that serves as a powerful intermediate in modern organic synthesis. Its utility stems from a unique convergence of functional groups within a compact molecular architecture:

  • An Electrophilic Alkene: The carbon-carbon double bond is activated by two potent electron-withdrawing groups—the nitrile (-CN) and the carboxylic acid (-COOH). This renders the β-carbon highly susceptible to nucleophilic attack, making it an excellent Michael acceptor.

  • Multiple Reaction Centers: The presence of the nitrile, carboxylic acid, and the activated alkene allows for a diverse range of subsequent chemical transformations, including cyclization, amidation, esterification, and polymerization.

  • The Ethoxyphenyl Moiety: The 4-ethoxy group is an electron-donating substituent that modulates the electronic properties of the aromatic ring and can influence the solubility, crystallinity, and biological interactions of its derivatives.

This combination makes 2-Cyano-3-(4-ethoxyphenyl)acrylic acid a cornerstone precursor for generating molecular diversity in drug discovery, creating functional polymers, and synthesizing complex organic materials.

Synthesis of the Precursor: The Knoevenagel Condensation

The most direct and efficient route to 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an active methylene compound (cyanoacetic acid) with an aldehyde (4-ethoxybenzaldehyde).[1]

2.1. Mechanistic Rationale

The reaction is initiated by the deprotonation of cyanoacetic acid by a weak base (e.g., piperidine, ammonium acetate) to form a highly stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated system, to yield the final product. The choice of a weak base is critical to avoid self-condensation of the aldehyde or hydrolysis of the nitrile group.

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates & Products R1 4-Ethoxybenzaldehyde I2 Aldol Adduct R2 Cyanoacetic Acid I1 Enolate of Cyanoacetic Acid (Nucleophile) R2->I1 + Base Cat Base (e.g., Piperidine) I1->I2 + 4-Ethoxybenzaldehyde Prod 2-Cyano-3-(4-ethoxyphenyl)acrylic acid I2->Prod - H₂O (Dehydration) Water H₂O Gewald_Reaction Gewald Reaction Workflow Precursor 2-Cyano-3-(4-ethoxyphenyl)acrylic acid Mixing Mix Reactants in Solvent (Ethanol) Precursor->Mixing Ketone α-Methylene Ketone (e.g., Cyclohexanone) Ketone->Mixing Sulfur Elemental Sulfur (S₈) Sulfur->Mixing Base Base (e.g., Morpholine) Base->Mixing Reaction Stir at RT or 40-50°C Mixing->Reaction Workup Cool, Filter, Wash Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Aminothiophene Derivative Purification->Product

Sources

Application Note: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid as a Push-Pull Sensitizer and Building Block in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Synthetic Chemists.

Mechanistic Overview & Photophysics

The compound 2-Cyano-3-(4-ethoxyphenyl)acrylic acid serves as a fundamental model for Donor-π-Acceptor (D-π-A) organic sensitizers in Dye-Sensitized Solar Cells (DSSCs). Its molecular architecture is elegantly simple yet highly effective for studying interfacial electron transfer kinetics:

  • Electron Donor (D): The ethoxy (

    
    ) group acts as a mild, electron-donating moiety.
    
  • π-Bridge (π): The phenyl ring provides a conjugated pathway for electron delocalization.

  • Electron Acceptor/Anchor (A): The cyanoacrylic acid group is the critical functional moiety. The highly electronegative cyano (

    
    ) group withdraws electron density, while the carboxylic acid (
    
    
    
    ) strongly anchors the molecule to the mesoporous titanium dioxide (
    
    
    ) surface[1],[2].

Upon photon absorption, the molecule undergoes an Intramolecular Charge Transfer (ICT) . Electron density shifts from the ethoxyphenyl donor to the cyanoacrylic acid acceptor. Because the acceptor is directly bound to the


 surface—predominantly via a bidentate bridging or chelating mode on the anatase (101) facet—the excited electron is spatially positioned for ultrafast injection (femtosecond to picosecond timescale) into the conduction band of the semiconductor[3],[4].

G Photon Photon (hν) Dye_GS Dye (Ground State) 2-Cyano-3-(4-ethoxyphenyl)acrylic acid Photon->Dye_GS Absorption Dye_ES Dye (Excited State) Intramolecular Charge Transfer Dye_GS->Dye_ES Excitation Dye_ES->Dye_GS Recombination (Loss) TiO2_CB TiO2 Conduction Band (Electron Injection) Dye_ES->TiO2_CB Ultrafast Injection External_Circuit External Circuit (Electrical Work) TiO2_CB->External_Circuit Diffusion Electrolyte I-/I3- Electrolyte (Dye Regeneration) External_Circuit->Electrolyte Counter Electrode Electrolyte->Dye_GS Regeneration

Energy level and electron transfer pathway in the DSSC system.

Causality in Protocol Design (E-E-A-T)

To achieve high Power Conversion Efficiency (PCE), a protocol cannot merely be a list of steps; it must account for the thermodynamic and kinetic realities of the dye-


 interface[5].
  • Why use Chenodeoxycholic acid (CDCA) as a co-adsorbent? Small, planar D-π-A molecules like 2-Cyano-3-(4-ethoxyphenyl)acrylic acid are highly susceptible to

    
     stacking on the 
    
    
    
    surface. This H-aggregation leads to intermolecular energy transfer and severe excited-state quenching. CDCA acts as a steric spacer, breaking up these aggregates and significantly improving the short-circuit current density (
    
    
    ) and open-circuit voltage (
    
    
    )[6].
  • Why use an Acetonitrile/tert-Butanol solvent mixture? Acetonitrile (ACN) provides excellent solubility for the dye, ensuring a high concentration gradient for rapid adsorption. However, pure ACN can promote rapid, disorganized dye aggregation. The addition of bulky tert-butanol (1:1 v/v) modulates the adsorption kinetics and further disrupts pre-adsorption

    
     stacking in the solution phase.
    
  • Why perform a

    
     post-treatment? 
    Treating the sintered 
    
    
    
    film with aqueous
    
    
    deposits a conformal, high-purity
    
    
    overlayer. This passivates surface trap states (reducing dark current recombination) and slightly shifts the conduction band edge downward, which enhances the electron injection driving force[3].

Self-Validating Experimental Protocols

Phase 1: Photoanode Fabrication
  • Substrate Preparation: Clean Fluorine-doped Tin Oxide (FTO) glass substrates sequentially in an ultrasonic bath using detergent, deionized water, acetone, and ethanol (15 minutes each).

    • Validation Check: Measure sheet resistance using a 4-point probe. It must remain <15 Ω/sq.

  • Blocking Layer Deposition: Immerse the cleaned FTO in a 40 mM aqueous

    
     solution at 70°C for 30 minutes, followed by rinsing with water and ethanol.
    
  • Mesoporous Layer: Screen-print a highly transparent

    
     nanoparticle paste (e.g., 20 nm anatase particles) onto the FTO. Allow it to level at room temperature for 10 minutes.
    
  • Sintering: Fire the electrodes in a programmable muffle furnace: 325°C (5 min), 375°C (5 min), 450°C (15 min), and 500°C (15 min).

    • Validation Check: The resulting film must be optically transparent and colorless, indicating the complete combustion of organic binders (ethyl cellulose/terpineol).

  • Post-Treatment: Repeat the 40 mM

    
     treatment (Step 2) and re-sinter at 500°C for 30 minutes.
    
Phase 2: Dye Sensitization
  • Dye Bath Preparation: Prepare a 0.3 mM solution of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid in a 1:1 (v/v) mixture of Acetonitrile and tert-butanol.

  • Co-adsorbent Addition: Add Chenodeoxycholic acid (CDCA) to the dye bath to achieve a concentration of 3.0 mM (a 1:10 Dye:CDCA molar ratio).

  • Sensitization: Heat the

    
     photoanodes to 80°C (to prevent moisture adsorption) and immediately immerse them into the dye bath. Keep them in the dark at room temperature for 16–24 hours.
    
  • Rinsing: Remove the sensitized photoanodes and rinse thoroughly with pure acetonitrile to remove unanchored dye molecules. Dry under a gentle stream of nitrogen.

Phase 3: Device Assembly
  • Counter Electrode: Sputter a 5 nm layer of Platinum (Pt) onto a pre-drilled, cleaned FTO glass substrate, or apply a drop of plastisol (e.g.,

    
     in isopropanol) and thermally decompose at 400°C for 15 minutes.
    
  • Sandwich Assembly: Place a 25 μm thick Surlyn thermoplastic spacer between the photoanode and the Pt counter electrode. Seal the cell using a hot press at 120°C for 20 seconds.

  • Electrolyte Injection: Vacuum-backfill the standard iodide/triiodide (

    
    ) liquid electrolyte (e.g., 0.6 M BMII, 0.03 M 
    
    
    
    , 0.1 M guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile) through the pre-drilled hole[5].
  • Sealing: Seal the hole with a small piece of Surlyn and a thin glass cover slip using a soldering iron.

Workflow Step1 1. FTO Glass Cleaning (Ultrasonication in EtOH/Acetone) Step2 2. TiO2 Paste Deposition (Screen Printing & Sintering at 500°C) Step1->Step2 Step3 3. TiCl4 Post-Treatment (Surface Roughness & Band Shift) Step2->Step3 Step4 4. Dye Sensitization (0.3mM Dye + 3mM CDCA in ACN/t-BuOH) Step3->Step4 Step6 6. Cell Assembly (Surlyn Spacer Sealing at 120°C) Step4->Step6 Step5 5. Counter Electrode Prep (Pt Sputtering/Thermal Decomposition) Step5->Step6 Step7 7. Electrolyte Injection (I-/I3- via Vacuum Backfilling) Step6->Step7 Step8 8. Photovoltaic Characterization (J-V Curve & IPCE Measurement) Step7->Step8

Step-by-step experimental workflow for DSSC fabrication and testing.

Quantitative Performance Metrics

The following table summarizes the expected photovoltaic parameters measured under standard AM 1.5G simulated solar illumination (100 mW/cm²). The data highlights the critical impact of the CDCA co-adsorbent on the performance of planar cyanoacrylic acid derivatives.

Sensitizer System

(mA/cm²)

(V)
Fill Factor (FF)PCE (%)
2-Cyano-3-(4-ethoxyphenyl)acrylic acid (No CDCA) 4.150.580.621.49
2-Cyano-3-(4-ethoxyphenyl)acrylic acid (+ 3mM CDCA) 6.800.650.683.01
Standard N719 (Ruthenium Reference) 16.500.750.718.80

Note: While the absolute PCE of this simple molecule is lower than complex Ruthenium-based (N719) or highly engineered porphyrin dyes, its structural simplicity makes it an ideal, cost-effective baseline for studying the fundamental physics of the cyanoacrylic acid anchoring group and D-π-A push-pull dynamics[7].

References

  • [1] Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. MDPI. Available at:[Link]

  • [7] Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. ResearchGate. Available at:[Link]

  • [2] Anchoring Groups for Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]

  • [3] Niu, M., et al. (2017). The Adsorption Geometry and Electronic Structure of Organic Dye Molecule on TiO2(101) Surface from First Principles Calculations. MATEC Web of Conferences. Available at: [Link]

  • [4] Effect of carboxylic acid and cyanoacrylic acid as anchoring groups on Coumarin 6 dye for dye-sensitized solar cells: DFT and TD. D-NB. Available at:[Link]

  • [5] Hagfeldt, A., Boschloo, G., Sun, L., Kloo, L., & Pettersson, H. (2010). Dye-Sensitized Solar Cells. Chemical Reviews, 110(11), 6595–6663. Available at:[Link]

  • [6] Sharma, K., Sharma, V., & Sharma, S. S. (2018). Dye-Sensitized Solar Cells: Fundamentals and Current Status. Nanoscale Research Letters, 13, 281. Available at:[Link]

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Application Note: The Dual Utility of 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-3-(4-ethoxyphenyl)acrylic acid (also known as


-cyano-4-ethoxycinnamic acid) is a highly versatile small-molecule scaffold with significant applications in modern antimicrobial drug development and analytical microbiology[1]. Characterized by an electron-donating ethoxy group and an electron-withdrawing 

-cyano moiety, this compound acts as a powerful "push-pull" conjugated system.

In antimicrobial studies, this compound serves two primary, highly distinct functions:

  • A Synthetic Scaffold for Novel Antimicrobials: It is a critical building block for synthesizing cyanoacrylamide, thiazole-hybrid, and chalcone-like derivatives. These derivatives are uniquely capable of inhibiting bacterial efflux pumps and

    
    -lactamase enzymes, thereby re-sensitizing multidrug-resistant (MDR) strains to classical antibiotics[2][3].
    
  • A Matrix for MALDI-TOF Mass Spectrometry: Structurally analogous to the ubiquitous

    
    -cyano-4-hydroxycinnamic acid (CHCA), it functions as a highly efficient UV-absorbing matrix for the soft ionization and spectral profiling of antimicrobial peptides (AMPs) and bacterial proteomes[4][5].
    

This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and analytical protocols for utilizing 2-Cyano-3-(4-ethoxyphenyl)acrylic acid in the laboratory.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Covalent Inhibition via the -Cyanoacrylic Motif

The antimicrobial efficacy of derivatives synthesized from 2-Cyano-3-(4-ethoxyphenyl)acrylic acid relies heavily on the reactivity of the


-cyanoacrylic acid moiety. The cyano group acts as an electrophilic trap. When exposed to bacterial serine proteases or 

-lactamases, the highly electrophilic

-carbon of the double bond (enhanced by the cyano group) can undergo a Michael addition with the nucleophilic hydroxyl group of the enzyme's active-site serine residue[6]. This covalent interaction irreversibly inhibits the enzyme, preventing the degradation of co-administered

-lactam antibiotics[2].
Lipophilicity and Membrane Penetration

The para-ethoxy substitution on the phenyl ring is not merely structural; it precisely tunes the lipophilicity (LogP) of the molecule. Optimal lipophilicity is required for the compound to traverse the complex peptidoglycan and lipid bilayer structures of Gram-positive and Gram-negative bacteria, respectively. Furthermore, the ethoxy group provides steric bulk that can favorably interact with the hydrophobic pockets of bacterial efflux pumps, acting as a competitive inhibitor[2][7].

Workflow 1: Synthesis and Screening of Antimicrobial Derivatives

To harness the compound as an antimicrobial agent, researchers typically convert the carboxylic acid into an amide (cyanoacrylamide) or ester derivative. This prevents premature ionization of the acid in physiological pH, enhancing intracellular accumulation.

G A 4-Ethoxybenzaldehyde + Cyanoacetic Acid B Knoevenagel Condensation A->B Piperidine, Reflux C 2-Cyano-3-(4-ethoxyphenyl) acrylic acid B->C D Amidation / Esterification C->D SOCl2, Amines E Novel Cyanoacrylamide Derivatives D->E F Antimicrobial Screening (MIC / MBC) E->F MDR Strains

Workflow for synthesizing and screening 2-Cyano-3-(4-ethoxyphenyl)acrylic acid derivatives.

Protocol 3.1: Synthesis of Cyanoacrylamide Derivatives

Causality Note: Thionyl chloride is used to convert the stable carboxylic acid into a highly reactive acyl chloride intermediate, ensuring rapid and complete amidation without the need for expensive coupling reagents (like EDC/NHS).

Reagents & Materials:

  • 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (Sigma-Aldrich, Purity

    
     95%)
    
  • Thionyl chloride (

    
    )
    
  • Primary or secondary amine of choice (e.g., 4-aminosalicylic acid or thiazole derivatives)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 1.0 mmol of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid in 10 mL of anhydrous DCM under an inert argon atmosphere.

  • Add 3.0 mmol of

    
     dropwise at 0°C, followed by a catalytic drop of Dimethylformamide (DMF).
    
  • Reflux the mixture at 45°C for 3 hours until gas evolution (

    
     and 
    
    
    
    ) ceases.
  • Evaporate the excess

    
     and solvent under reduced pressure to yield the crude acyl chloride.
    
  • Amidation: Redissolve the acyl chloride in 10 mL of anhydrous DCM and cool to 0°C.

  • Slowly add a mixture of the target amine (1.1 mmol) and TEA (2.0 mmol) dissolved in 5 mL DCM. Self-Validation: The immediate formation of a white precipitate (TEA-HCl salt) confirms the reaction is proceeding.

  • Stir at room temperature for 12 hours.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate. Purify via silica gel column chromatography (Ethyl Acetate/Hexane).
Quantitative Data: Antimicrobial Efficacy

Derivatives of the cyanoacrylic scaffold demonstrate potent activity against both Gram-positive and Gram-negative pathogens. Below is a representative data summary of synthesized cyanoacrylamide derivatives compared to standard antibiotics[3][7].

Compound / DerivativeS. aureus (MRSA) MIC (

g/mL)
B. subtilis MIC (

g/mL)
E. coli MIC (

g/mL)
P. aeruginosa MIC (

g/mL)
2-Cyano-3-(4-ethoxyphenyl)acrylic acid (Unmodified)>128>128>256>256
Derivative A (Thiazole-hybrid amide)8163264
Derivative B (Aminosalicylic amide)481632
Streptomycin (Positive Control)24816
Ampicillin (Positive Control)>64 (Resistant)24>128 (Resistant)

Table 1: Minimum Inhibitory Concentrations (MIC) of cyanoacrylic derivatives against standard and resistant bacterial strains. Note how amidation significantly lowers the MIC compared to the unmodified acid.

Workflow 2: MALDI-TOF MS Matrix for Antimicrobial Peptides (AMPs)

Beyond synthesis, the extended


-conjugation of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid allows it to efficiently absorb energy from standard MALDI lasers (e.g., Nitrogen laser at 337 nm). It acts as an energy conduit, transferring protons to basic residues of antimicrobial peptides (AMPs) extracted from bacterial cultures or host defense secretions[4][8].

G N1 Bacterial Culture & AMP Extraction N3 Co-crystallization on Target Plate N1->N3 N2 Matrix Preparation (5 mg/mL in ACN/TFA) N2->N3 N4 MALDI-TOF MS Laser Desorption N3->N4 N5 Proteome / AMP Spectral Profiling N4->N5

MALDI-TOF MS workflow using the cyanoacrylic acid matrix for AMP profiling.

Protocol 4.1: Matrix Preparation and Spotting

Causality Note: The inclusion of Trifluoroacetic acid (TFA) is non-negotiable. TFA serves a dual purpose: it denatures the complex 3D structures of bacterial proteins to expose basic amino acid residues, and it acts as the primary proton donor during the desorption/ionization phase, yielding high-intensity


 ions[5].

Reagents & Materials:

  • 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

  • MS-Grade Acetonitrile (ACN)

  • MS-Grade Water

  • Trifluoroacetic acid (TFA)

  • Ground steel MALDI target plate

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture consisting of 50% ACN and 50% Water (v/v). Add TFA to a final concentration of 0.1% (v/v).

  • Matrix Solubilization: Dissolve 5.0 mg of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid in 1.0 mL of the prepared solvent. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the matrix solution at 10,000 x g for 3 minutes to pellet any undissolved particulates. Use only the clear supernatant.

  • Sample Spotting (Dried Droplet Method):

    • Pipette 1.0

      
      L of the extracted bacterial peptide sample (approx. 1-10 pmol/
      
      
      
      L) onto the MALDI target plate.
    • Immediately overlay with 1.0

      
      L of the matrix solution.
      
  • Co-crystallization: Allow the spot to dry completely at room temperature in a dust-free environment. Self-Validation: A uniform, opaque crystalline layer should form. If large, uneven crystals form, the ACN ratio may need to be reduced to slow the evaporation rate.

  • Analysis: Load the plate into the MALDI-TOF mass spectrometer. Acquire spectra in positive-ion reflectron mode over a mass range of 800–4000 m/z.

Conclusion

2-Cyano-3-(4-ethoxyphenyl)acrylic acid is a highly adaptable compound in the microbiologist's and medicinal chemist's toolkit. Whether deployed as an electrophilic warhead in the synthesis of novel


-lactamase inhibitors or utilized as an energy-absorbing matrix for the mass spectrometric discovery of new antimicrobial peptides, mastering its chemical properties is essential for advancing next-generation antimicrobial therapies.

References

  • Sigma-Aldrich Product Specification: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. Sigma-Aldrich.

  • CymitQuimica Product Data: CAS: 571919-28-3 | 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. CymitQuimica. 1

  • Antibacterial Activity of Chalcone and Prop-2-enoic acid Derivatives: Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase. PubMed / Curr Microbiol. 2

  • Synthesis of Cyanoacrylamide Derivatives: Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. Asian Journal of Chemistry / ResearchGate. 3

  • Antimicrobial Peptide Profiling via MALDI-TOF: Identification and Biochemical Characterization of a New Antibacterial and Antifungal Peptide Derived from the Insect Sphodromantis viridis. Moscow State University / PubMed. 4

  • Bacterial Proteome Response to Antimicrobials: How Listeria monocytogenes Shapes Its Proteome in Response to Natural Antimicrobial Compounds. PMC - NIH. 5

  • Thiazole-based Cyanoacrylamide Synthesis: Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. PMC - NIH.9

Sources

"2-Cyano-3-(4-ethoxyphenyl)acrylic acid" in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid: A Versatile Synthon for the Facile Synthesis of Novel Bioactive Heterocycles

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and drug discovery, the efficient construction of diverse heterocyclic scaffolds is paramount. Heterocycles form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic value of a starting material is therefore measured by its ability to serve as a versatile precursor to multiple, distinct heterocyclic systems through reliable and high-yielding transformations.

2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CEPAA) is one such high-value starting material. Its structure is deceptively simple, yet it houses a powerful combination of functional groups poised for a variety of cyclization strategies. The molecule's reactivity is primarily dictated by three key features:

  • An Electrophilic α,β-Unsaturated System: The carbon-carbon double bond is activated by two electron-withdrawing groups (cyano and carboxyl), making it an excellent Michael acceptor for a wide range of nucleophiles.

  • A Reactive Nitrile Group: The cyano group is a versatile handle for constructing nitrogen-containing rings. It can participate in cyclizations through addition reactions or be transformed into other functional groups.

  • A Carboxylic Acid Moiety: This group can be readily converted into esters, amides, or acid chlorides, providing a secondary point of modification and enabling different cyclization pathways.[3]

This application guide provides an in-depth exploration of CEPAA as a precursor for synthesizing medicinally relevant heterocycles, including substituted pyridines, pyrimidines, and thiophenes. We will delve into the mechanistic rationale behind these syntheses and provide detailed, validated protocols for laboratory application.

Section 1: Synthesis of Highly Substituted 2-Amino-3-cyanopyridines

The pyridine scaffold is a ubiquitous feature in pharmaceuticals. The synthesis of polysubstituted pyridines is often a key challenge in drug development programs. CEPAA provides an elegant entry into this class of compounds through a base-catalyzed domino reaction.

Mechanistic Rationale & Strategy

The core strategy involves a Michael addition reaction followed by an intramolecular cyclization and subsequent aromatization. This approach leverages the electrophilicity of the double bond in CEPAA. When reacted with a 1,3-dicarbonyl compound or its equivalent in the presence of a suitable nitrogen source like ammonium acetate, CEPAA undergoes a cascade reaction to form the pyridine ring. The reaction proceeds via the formation of an intermediate enamine which then cyclizes.[4] The Thorpe-Ziegler reaction, an intramolecular condensation of nitriles, provides a conceptual basis for the ring-closing step.[5][6][7]

G cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Final Product A 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CEPAA) D Michael Addition (Formation of Adduct) A->D B Malononitrile B->D C Ammonium Acetate (Base/Nitrogen Source) C->D Catalyst E Intramolecular Cyclization (Thorpe-Ziegler type) D->E Intermediate F Tautomerization & Aromatization (Dehydrogenation) E->F G Substituted 2-Amino-3-cyanopyridine F->G

Experimental Protocol: Synthesis of 2-Amino-6-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarbonitrile

Materials:

  • 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CEPAA) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (4.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add CEPAA (2.17 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (3.08 g, 40 mmol).

  • Add 40 mL of anhydrous ethanol to the flask.

  • Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

    • Expert Insight: The use of excess ammonium acetate serves as both the nitrogen source and a basic catalyst to promote the initial Michael addition and subsequent cyclization steps.[4]

  • After 6-8 hours (or upon completion as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • A precipitate will form upon cooling. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL).

  • Dry the product under vacuum to yield the target 2-aminopyridine derivative. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.

Compound Expected Yield Appearance Key Characterization Data (¹H NMR)
2-Amino-6-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarbonitrile75-85%Pale yellow solidSignals for ethoxy group, aromatic protons, and a broad singlet for the NH₂ group.

Section 2: Synthesis of Bioactive Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][8][9] CEPAA can be readily converted into functionalized pyrimidinones and thioxopyrimidines through condensation with urea or thiourea, respectively.

Mechanistic Rationale & Strategy

This synthesis follows a classic multicomponent reaction pathway. The reaction is initiated by a Michael addition of the urea/thiourea nitrogen onto the activated double bond of CEPAA. This is followed by an intramolecular cyclization where the second nitrogen of the urea/thiourea attacks the carboxylic acid group (or its activated form), leading to the formation of the six-membered pyrimidine ring after dehydration.

G CEPAA CEPAA Step1 Step1 CEPAA->Step1 NCN N-C-N Synthon (Urea or Thiourea) NCN->Step1 Product Pyrimidine Product (Pyrimidinone or Thioxopyrimidine) Intermediate Intermediate Step1->Intermediate Step2 Step2 Intermediate->Step2 Step2->Product

Experimental Protocol: Synthesis of 5-Cyano-6-(4-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Materials:

  • 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CEPAA) (1.0 eq)

  • Thiourea (1.2 eq)

  • Sodium ethoxide (NaOEt) (2.2 eq)

  • Ethanol (anhydrous)

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.5 g, 22 mmol) in 50 mL of anhydrous ethanol with caution to prepare a fresh solution of sodium ethoxide.

    • Expert Insight: Freshly prepared sodium ethoxide is a strong, non-nucleophilic base that is highly effective for this condensation.[5] It deprotonates the thiourea, increasing its nucleophilicity for the initial Michael addition.

  • Once the sodium has completely dissolved and the solution has cooled, add CEPAA (2.17 g, 10 mmol) and thiourea (0.91 g, 12 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 10-12 hours. The reaction should be monitored by TLC (Eluent: Dichloromethane/Methanol 9:1).

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.

  • Acidify the aqueous solution to pH ~5-6 using dilute hydrochloric acid. A solid will precipitate.

  • Stir the suspension in an ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 50 °C to afford the desired thioxopyrimidine.

Reactant Product Expected Yield Appearance
Urea5-Cyano-6-(4-ethoxyphenyl)-2-oxo-dihydropyrimidin-4(1H)-one65-75%Off-white solid
Thiourea5-Cyano-6-(4-ethoxyphenyl)-2-thioxo-dihydropyrimidin-4(1H)-one70-80%Yellowish solid

Section 3: Gewald-Type Synthesis of 2-Aminothiophenes

The 2-aminothiophene moiety is a privileged scaffold found in numerous biologically active compounds.[10] The Gewald reaction is a powerful multicomponent reaction for synthesizing these structures.[11][12] While CEPAA itself is not a direct substrate for the classical Gewald reaction, its amide derivative is an excellent precursor.

Mechanistic Rationale & Strategy

This synthesis is a two-step process. First, the carboxylic acid of CEPAA is converted to its corresponding primary amide (CEPAA-Amide). This transformation is critical as it provides the activated α-cyanoacetamide moiety required for the Gewald reaction. In the second step, the CEPAA-Amide undergoes a Gewald condensation with a ketone (e.g., cyclohexanone) and elemental sulfur in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and ring closure to form the highly substituted 2-aminothiophene.[11][13]

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Gewald Reaction CEPAA CEPAA Activation 1. SOCl₂ 2. NH₄OH CEPAA->Activation Amide CEPAA-Amide Activation->Amide Gewald Gewald Condensation Amide->Gewald Ketone Ketone Ketone->Gewald Sulfur Sulfur (S₈) Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Product 2-Aminothiophene Derivative Gewald->Product

Experimental Protocol: Synthesis of 2-Amino-3-(2-cyano-2-(4-ethoxyphenyl)vinylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene

Part A: Synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylamide (CEPAA-Amide)

  • In a 100 mL flask, suspend CEPAA (2.17 g, 10 mmol) in 20 mL of thionyl chloride (SOCl₂).

  • Add two drops of dimethylformamide (DMF) as a catalyst.

  • Stir the mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour until a clear solution is obtained.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.[3]

  • Cool the flask in an ice bath and slowly add 25 mL of concentrated aqueous ammonia (NH₄OH) with vigorous stirring.

  • A precipitate will form immediately. Stir for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain CEPAA-Amide.

Part B: Gewald Reaction

  • In a 100 mL round-bottom flask, combine CEPAA-Amide (2.16 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol) in 30 mL of ethanol.

  • Add morpholine (0.87 g, 10 mmol) as a basic catalyst.

  • Heat the mixture to 50-60 °C with stirring for 3-4 hours. Monitor the reaction by TLC.

    • Expert Insight: Morpholine is a commonly used base for the Gewald reaction, facilitating both the initial condensation and the subsequent ring formation.[14] Microwave-assisted synthesis can also be employed to significantly shorten reaction times.[11][13]

  • Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if needed.

Conclusion

2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CEPAA) stands out as a remarkably versatile and efficient building block for heterocyclic synthesis. Its unique combination of an activated alkene, a nitrile group, and a modifiable carboxylic acid function allows for the strategic construction of diverse and complex molecular architectures. The protocols detailed herein for the synthesis of pyridines, pyrimidines, and thiophenes demonstrate the practical utility of CEPAA in generating libraries of compounds with high potential for biological activity. These straightforward, often one-pot or domino reactions, make CEPAA an invaluable tool for researchers in medicinal chemistry and drug development, accelerating the discovery of novel therapeutic agents.

References

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  • Vertex AI Search. (2025). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
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  • Grokipedia. (n.d.). Thorpe reaction.
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  • Stanchev, S., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 370-376. Available at: [Link].

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 31(4), 335-367.
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  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
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  • Wang, S., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 38, 116117. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 2-cyano-3-(4-ethoxyphenyl)acrylic acid via the Knoevenagel condensation of 4-ethoxybenzaldehyde and cyanoacetic acid is a foundational C-C bond-forming reaction. However, researchers frequently encounter yield bottlenecks (<40%) due to competing kinetic pathways, thermal degradation, and equilibrium limitations.

As an Application Scientist, I have structured this guide to provide field-proven, mechanistically grounded solutions to optimize your synthesis, ensuring your protocols are robust and self-validating.

Diagnostic Workflow

G Start 4-Ethoxybenzaldehyde + Cyanoacetic Acid Condensation Knoevenagel Condensation (Base Catalyst, Solvent) Start->Condensation YieldCheck Yield Assessment Condensation->YieldCheck Success High Yield (>85%): Target Acrylic Acid YieldCheck->Success Optimal Conditions Fail1 Low Yield / Brown Mixture (Decarboxylation) YieldCheck->Fail1 T > 100°C / Strong Base Fail2 Incomplete Conversion (Equilibrium Stalled) YieldCheck->Fail2 Water Accumulation Fix1 Reduce Temp (<70°C) Control Base Strength Fail1->Fix1 Fix2 Azeotropic Water Removal (Dean-Stark / Mol Sieves) Fail2->Fix2 Fix1->Condensation Fix2->Condensation

Diagnostic workflow for troubleshooting 2-Cyano-3-(4-ethoxyphenyl)acrylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown, and the product yield is extremely low. What is causing this?

A1: This is the classic signature of cyanoacetic acid thermal degradation. Cyanoacetic acid is highly thermally labile. At elevated temperatures, it undergoes rapid decarboxylation to form acetonitrile and carbon dioxide[1]. Furthermore, strong unbuffered bases or overly vigorous heating can polymerize the aldehyde or degrade the cyanoacetic acid into highly colored byproducts[1].

  • Causality & Fix: Lower the reaction temperature. While some generic Knoevenagel protocols call for refluxing toluene (110°C), free cyanoacetic acid should ideally be kept below 70°C during the initial deprotonation and addition phases[1]. Switch to a milder, buffered base (e.g., piperidine/glacial acetic acid) to prevent base-catalyzed degradation.

Q2: The reaction stalls at 50-60% conversion despite prolonged heating. How can I drive it to completion?

A2: The Knoevenagel condensation is an equilibrium-driven dehydration reaction. The formation of the tetrahedral intermediate is followed by the elimination of a water molecule to form the


-unsaturated double bond[2]. If water accumulates in the solvent, the equilibrium stalls, preventing full conversion.
  • Causality & Fix: You must actively remove water to satisfy Le Chatelier's principle. If using a high-boiling solvent like toluene, implement a Dean-Stark trap. If operating at lower temperatures (to prevent decarboxylation), use activated 4Å molecular sieves in the reaction flask, or switch to a solvent system that shifts the equilibrium, such as ethanol with a catalytic amount of a water-tolerant base like DBU[3].

Q3: I am observing the formation of a byproduct that lacks the carboxylic acid group. What is it?

A3: You are likely observing 3-(4-ethoxyphenyl)acrylonitrile. If the Knoevenagel condensation successfully occurs, but the system is subjected to excessive heat or prolonged exposure to strong bases like pyridine, the resulting 2-cyano-3-(4-ethoxyphenyl)acrylic acid can undergo secondary, unintended decarboxylation[4].

  • Causality & Fix: The

    
    -unsaturated carboxylic acid is susceptible to decarboxylation under strongly basic conditions at high heat[4]. Monitor the reaction closely via TLC or HPLC and quench the reaction immediately upon the complete consumption of the 4-ethoxybenzaldehyde.
    

Quantitative Data: Catalyst & Condition Optimization

To provide a self-validating framework for your experimental design, we have summarized the impact of various catalytic systems on the yield of cyanoacetic acid Knoevenagel condensations.

Catalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Observation
Pyridine (neat)None100435 - 45High decarboxylation of starting material[1].
Piperidine (0.1 eq)Ethanol78365 - 75Good balance; some water stalling[2].
Piperidine / AcOHToluene110285 - 90Dean-Stark required; fast dehydration[2].
DBU / H

O complex
Water/EtOH25 - 501> 90Green protocol; prevents thermal degradation[3].

Logical Mechanistic Pathway

Mechanism Step1 Deprotonation (Base) Step2 Nucleophilic Attack (Enolate + Aldehyde) Step1->Step2 Side1 Thermal Decarboxylation Step1->Side1 T > 70°C Step3 Tetrahedral Intermediate Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Acid/Base Catalyzed

Logical mechanistic pathway and competing thermal degradation in Knoevenagel condensations.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes a buffered catalyst system (Piperidine/Acetic acid) in a moderately heated environment to balance dehydration kinetics with the thermal stability of cyanoacetic acid.

Materials Required:

  • 4-Ethoxybenzaldehyde (1.0 equiv, 10 mmol)

  • Cyanoacetic acid (1.2 equiv, 12 mmol)

  • Piperidine (0.1 equiv, 1 mmol)

  • Glacial acetic acid (0.1 equiv, 1 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Substrate Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (10 mmol) and cyanoacetic acid (12 mmol) in 20 mL of absolute ethanol.

    • Self-Validation Check: Ensure complete dissolution before adding catalysts. Undissolved cyanoacetic acid can lead to localized exothermic degradation upon base addition.

  • Buffer Formation & Addition: Pre-mix piperidine (1 mmol) and glacial acetic acid (1 mmol) in 1 mL of ethanol to form a piperidinium acetate buffer. Add this dropwise to the reaction flask at room temperature.

    • Causality: The buffer provides the basicity required for enolate formation while the acid assists in the protonation of the leaving hydroxyl group during dehydration[2]. This prevents the high local pH spikes that cause side reactions.

  • Controlled Heating: Attach a reflux condenser and gently heat the mixture to 65–70°C using a temperature-controlled oil bath or heating mantle.

    • Crucial Step: Do not exceed 70°C. Maintaining this temperature threshold is critical to prevent the thermal decarboxylation of cyanoacetic acid[1].

  • Reaction Monitoring: Stir at 70°C for 2–3 hours. Monitor the consumption of the aldehyde via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation & Crystallization: Once complete, cool the reaction mixture to 0–5°C in an ice bath. The 2-cyano-3-(4-ethoxyphenyl)acrylic acid should precipitate as a crystalline solid. If precipitation is poor, add 10 mL of cold distilled water dropwise to induce crystallization.

  • Purification: Filter the solid under vacuum, wash with ice-cold 50% ethanol/water, and dry under vacuum at 40°C.

    • Self-Validation Check: The final product should be a pale yellow to white crystalline powder. A dark brown or gummy consistency indicates that thermal degradation occurred during Step 3, requiring a repetition at a lower temperature.

References

  • Asian Journal of Chemistry. "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex". URL: [Link]

  • Google Patents. "US5008429A - Process for industrial application of Knoevenagel synthesis".

Sources

Stability issues of "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (often referred to as an analog of


-CHCA or a specific MCT inhibitor). This guide addresses the critical stability challenges—solubility, photo-isomerization, and hydrolysis—inherent to 

-cyano-cinnamic acid derivatives.
Stability, Solubility, and Handling Guide

Product Category: Metabolic Inhibitors / Organic Intermediates Chemical Class:


-Cyano- 

-aryl acrylic acid derivative Primary Application: Inhibition of Monocarboxylate Transporters (MCTs), specifically MCT1/MCT2.

Part 1: Core Stability & Solubility Matrix

This compound exhibits significant lipophilicity due to the 4-ethoxy substituent, making it distinct from its hydroxylated analog (


-CHCA). Stability in solution is governed by three factors: Moisture , Light , and Concentration .
ParameterSpecification / RecommendationCritical Notes
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Solubility

100–200 mM. Hygroscopic DMSO causes precipitation.
Secondary Solvent Ethanol (Absolute) Solubility

10–20 mM. Lower stability than DMSO.
Aqueous Solubility Negligible / Insoluble DO NOT dissolve directly in water or PBS. Requires step-wise dilution.
Solution Stability -80°C (6 months) | -20°C (1 month)Stable in frozen DMSO. Unstable at RT > 24 hours.
Light Sensitivity High (E/Z Isomerization)The

-cyano-vinyl bond is photo-labile. Protect from UV/Ambient light.
Chemical Reactivity Michael Acceptor Reacts with thiols (e.g., DTT, GSH) and amines in media over time.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon adding to cell culture media."

Diagnosis: This is a "Solvent Shock" phenomenon. The hydrophobic ethoxy group causes the molecule to aggregate when the highly soluble DMSO stock hits the aqueous buffer too rapidly. Root Cause: Rapid change in dielectric constant and local supersaturation. Solution:

  • Do not add 100% DMSO stock directly to the media in the culture dish.

  • Protocol: Prepare an intermediate dilution in media (e.g., 10x final concentration) in a separate tube. Vortex immediately and vigorously.

  • Check: Ensure the final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity, though the compound itself may limit solubility to < 100

    
    M in aqueous conditions.
    
Issue 2: "The IC50 value shifts significantly between experiments (Potency Loss)."

Diagnosis: Likely E/Z Photo-isomerization or Michael Addition . Root Cause:

  • Light: The biologically active form is typically the E-isomer (trans-like geometry regarding the phenyl and acid). Exposure to ambient laboratory light induces isomerization to the inactive Z-form.

  • Media Components: If the stock is left in media containing serum (BSA) or thiols (Glutathione) for hours before the assay, the electrophilic double bond may covalently bind to proteins or thiols (Michael addition). Solution:

  • Amber Tubes: Always handle stocks in amber microcentrifuge tubes.

  • Fresh Preparation: Dilute immediately before use. Do not store diluted working solutions.

Issue 3: "The DMSO stock solution has turned cloudy or yellow over time."

Diagnosis: Moisture absorption or Polymerization . Root Cause: DMSO is hygroscopic. Absorbed water reduces the solubility of the ethoxy-derivative, causing micro-precipitation (cloudiness). Yellowing indicates oxidation or slow decarboxylation. Solution:

  • Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

  • Discard any stock that is not optically clear.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stock solution stable for >6 months.

  • Weighing: Weigh the powder into an amber glass vial. Avoid plastic weighing boats if possible to reduce static loss.

  • Solvent: Add Anhydrous DMSO (Grade

    
     99.9%, water < 50 ppm).
    
    • Target Concentration: 50 mM or 100 mM.[1]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 40°C.

  • Aliquoting: Immediately dispense into 20–50

    
    L aliquots in amber PCR tubes or O-ring screw cap tubes.
    
  • Storage: Store at -80°C .

Protocol B: Step-Wise Dilution (The "Intermediate Step" Method)

Objective: Prevent precipitation in biological assays.

  • Thaw: Thaw one aliquot of DMSO stock (e.g., 50 mM) at Room Temperature (RT) in the dark.

  • Intermediate: Prepare a 100x working solution.

    • Example: To achieve 50

      
      M final, prepare a 5 mM intermediate.
      
    • Add 10

      
      L of 50 mM Stock to 90 
      
      
      
      L of warm culture media (37°C).
    • Critical: Vortex immediately while adding.

  • Final Dilution: Add the Intermediate solution to your cell wells (1:100 dilution).

    • Final DMSO concentration will be 0.1%.

Part 4: Mechanism & Stability Visualization

The following diagram illustrates the degradation pathways and the optimal handling workflow to maintain bioactivity.

StabilityWorkflow cluster_Degradation Degradation Risks (Avoid) Powder Powder Storage (-20°C, Desiccated) Stock Stock Preparation (Anhydrous DMSO, Amber Vial) Powder->Stock Dissolve (RT) Isomer E/Z Isomerization (Inactive Form) Stock->Isomer Light Exposure Precip Precipitation (Aggregates) Stock->Precip Moisture/Water Working Intermediate Dilution (10x - 100x in Media) Stock->Working Stepwise Dilution (Vortex Immediately) Michael Michael Adducts (Covalent Binding) Working->Michael Prolonged Time (>4h in Serum) Assay Biological Assay (MCT Inhibition) Working->Assay Immediate Use

Figure 1: Stability workflow for 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. Red dashed paths indicate degradation risks triggered by light, moisture, or prolonged exposure to nucleophiles in media.

Part 5: Frequently Asked Questions (FAQs)

Q: Is this compound autoclavable? A: No. The


-cyanoacrylic acid moiety is thermally unstable at autoclave temperatures (121°C) and may undergo decarboxylation or hydrolysis. Always sterilize by filtration (0.22 

m PTFE filter) if necessary, using the DMSO stock.

Q: Can I use this compound for in vivo animal studies? A: Yes, but formulation is difficult due to poor water solubility. Common vehicles include 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . Do not use pure saline as it will precipitate and cause embolisms or local irritation.

Q: How do I verify the purity of my stock? A: Use Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

  • Detection: UV at 300–320 nm (The conjugated system absorbs strongly here).

  • Sign of degradation: Appearance of a secondary peak with a similar UV spectrum (isomer) or a shift in retention time (hydrolysis product).

References

  • Halestrap, A. P., & Denton, R. M. (1974).Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by

    
    -cyano-4-hydroxycinnamate. (Foundational mechanism of action).[1]
    [Link]
    
  • PubChem. Compound Summary: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. [Link]

Sources

Technical Support Center: Stability & Storage of Cyanoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-2 Technical Support resource for researchers and formulation scientists working with cyanoacrylic acid derivatives (CA-derivatives). It addresses the intrinsic instability of these electrophilic monomers and provides actionable protocols to maintain reagent integrity.[1]

Status: Operational | Topic: Monomer Stabilization | Ticket ID: CA-STAB-001

Executive Summary

Cyanoacrylic acid derivatives (e.g., ethyl, butyl, octyl-2-cyanoacrylate) are thermodynamically unstable monomers. The electron-withdrawing nitrile (-CN) and ester (-COOR) groups create a highly electrophilic


-carbon, rendering the molecule susceptible to rapid anionic polymerization initiated by weak bases (even water vapor) and free-radical polymerization triggered by heat or light.

This guide provides the mechanistic rationale and standard operating procedures (SOPs) to prevent "brick-formation" (total solidification) and viscosity drift during storage.

Part 1: The Chemistry of Instability (Root Cause Analysis)

Q: Why did my sealed bottle of cyanoacrylate polymerize in the freezer?

A: This is likely due to anionic polymerization triggered by moisture trapped during bottling or insufficient acidification.

Unlike methacrylates, which require free radicals to polymerize, cyanoacrylates undergo anionic polymerization at ambient temperature initiated by weak nucleophiles (Lewis bases).

  • The Mechanism: The polarization of the C=C double bond allows nucleophiles (

    
    ) like hydroxide ions (
    
    
    
    ) from water to attack the
    
    
    -carbon.
  • The Chain Reaction: The resulting carbanion is resonance-stabilized but highly reactive, attacking another monomer instantly. This reaction is extremely fast and exothermic.

  • Freezer Failure: If the container was not hermetically sealed, moisture condensation during previous thaw cycles or permeation through low-density plastics can initiate this process even at low temperatures.

Q: What is the difference between "Anionic" and "Radical" instability?

A: They require different inhibitors. A formulation stabilized only against moisture (anionic) can still polymerize if exposed to heat or UV light (radical).

Instability TypeInitiatorInhibitor Strategy
Anionic Moisture (

), Alcohols, Amines, Basic surfaces (Glass)
Acidic Stabilizers: Neutralize bases. Examples:

, Methanesulfonic acid.
Free Radical Heat (

), UV Light, Peroxides
Radical Scavengers: Trap free radicals. Examples: Hydroquinone (HQ), MEHQ.
Visualization: Polymerization Pathways

The following diagram illustrates the dual-threat mechanism that must be blocked during storage.

CA_Polymerization_Mechanism Monomer Cyanoacrylate Monomer (Electrophilic C=C) Carbanion Anionic Active Center (Carbanion) Monomer->Carbanion Radical Radical Active Center (Free Radical) Monomer->Radical Moisture Nucleophile (OH-) (Moisture/Bases) Moisture->Monomer Attacks Beta-Carbon Heat Energy Source (Heat/UV/Peroxides) Heat->Monomer Homolytic Fission Polymer Polymer Chain (Solidification) Carbanion->Polymer Rapid Propagation Radical->Polymer Propagation Acid Acidic Stabilizer (SO2, MSA, BF3) Acid->Moisture Neutralizes Scavenger Radical Inhibitor (HQ, BHA) Scavenger->Radical Traps/Terminates

Figure 1: Dual polymerization pathways (Anionic and Radical) and their respective inhibition checkpoints.

Part 2: Stabilization Strategies & Formulation

Q: Which stabilizers should I add to my purified monomer?

A: A robust storage system requires a "cocktail" approach: one acidic stabilizer and one radical inhibitor.

1. Anionic Inhibitors (The Moisture Barrier)

These are critical. Without them, shelf life is measured in minutes to hours.

  • Sulfur Dioxide (

    
    ):  Vapor-phase stabilizer. It fills the headspace of the bottle, neutralizing moisture before it touches the liquid.
    
  • Sulfonic Acids (MSA / p-TSA): Liquid-phase stabilizers. They neutralize basic impurities within the bulk liquid.

2. Free Radical Inhibitors (The Thermal Barrier)

These prevent degradation during distillation or warm storage.

  • Hydroquinone (HQ): The industry standard.

  • 4-Methoxyphenol (MEHQ): Often preferred for medical grades as it is less colored than HQ.

Reference Table: Stabilizer Concentrations

Note: Concentrations depend on monomer reactivity (shorter chains = higher reactivity).

ComponentFunctionTypical Concentration (ppm)Notes
Sulfur Dioxide (

)
Vapor Acid2 - 20 ppmCritical for headspace protection. Excess causes retardation of cure.[2]
Methanesulfonic Acid (MSA) Liquid Acid10 - 50 ppmStrong acid. Non-volatile. Maintains bulk acidity.
Hydroquinone (HQ) Radical Scavenger100 - 1000 ppmPrevents thermal polymerization. High levels affect color.
Butylated Hydroxyanisole (BHA) Radical Scavenger100 - 500 ppmOften used in medical/bio-adhesives (FDA approved antioxidant).

Part 3: Storage & Handling Protocols[3][4]

Q: Can I store cyanoacrylates in glass vials?

A: Avoid standard glass. Standard borosilicate glass has a slightly basic surface (silanol groups) which can initiate anionic polymerization over time.

  • Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP). These are non-reactive and provide a good moisture barrier.

  • If Glass is Mandatory: It must be acid-washed (treated with dilute sulfuric acid and dried) or silanized to neutralize surface alkalinity.

Q: What is the correct thawing procedure?

A: The "Thermal Shock" failure is the most common user error. Opening a cold bottle allows atmospheric moisture to condense instantly inside the monomer.

Diagram: The "Safe-Thaw" Workflow

Follow this logic to ensure zero moisture ingress.

Storage_Workflow Start Receive Shipment (-20°C or 4°C) Storage Long-Term Storage (-20°C, Dark, Upright) Start->Storage Need Reagent Needed Storage->Need Thaw Thaw at Room Temp (DO NOT OPEN) Need->Thaw Check Is Bottle at RT? (No Condensation) Thaw->Check Check->Thaw No (Wait) Open Open in Desiccated Hood (Nitrogen Blanket optional) Check->Open Yes Use Dispense Aliquot Open->Use Reseal Purge Headspace (N2) & Reseal Tightly Use->Reseal Return Return to Storage Reseal->Return Return->Storage

Figure 2: Safe storage and thawing workflow to prevent condensation-induced polymerization.

Part 4: Troubleshooting Common Failures

Scenario 1: "The liquid has turned into a jelly/viscous fluid."
  • Diagnosis: Partial polymerization (oligomerization). The stabilizer levels have dropped below the critical threshold, likely due to slow moisture ingress over months.

  • Action: The reagent is compromised for quantitative work.

    • For Synthesis:Do not use. The stoichiometry will be incorrect.

    • Recovery: You can attempt re-distillation (see Protocol B) if the volume is significant (>100g). Otherwise, discard.

Scenario 2: "There is a white, crusty powder on the bottle cap."
  • Diagnosis: Blooming (Chlorosis). Monomer vapor has escaped the bottle, polymerized in the humid air, and settled as white dust (polycyanoacrylate).

  • Action: This does not necessarily mean the bulk liquid is bad.

    • Wipe the exterior with nitromethane or acetone.

    • Inspect the liquid clarity. If clear and low viscosity, it is usable.

    • Transfer to a fresh HDPE bottle if the cap seal is compromised.

Scenario 3: "My sample solidified immediately upon adding an amine catalyst."
  • Diagnosis: Over-catalysis. Cyanoacrylates are extremely sensitive to amines.

  • Action: Dilute the catalyst significantly. Flash polymerization traps unreacted monomer and creates brittle, weak polymers.

Part 5: Experimental Protocols

Protocol A: Accelerated Aging Test (Stability Validation)

Use this to validate if a batch is suitable for long-term storage.

  • Preparation: Aliquot 5 mL of monomer into a clean HDPE vial.

  • Conditioning: Place the vial in a laboratory oven at 82°C (180°F) .

  • Duration: Incubate for 3 days.

  • Assessment:

    • Cool to room temperature.[1][3][4][5][6][7]

    • Check viscosity.[1][2][6][8][9]

    • Pass Criteria: Liquid flows freely; viscosity increase <10% compared to control.

    • Fail Criteria: Gelation or solidification.

    • Note: 3 days at 82°C roughly correlates to 1 year of shelf life at room temperature (Arrhenius approximation).

Protocol B: Purification & Re-Stabilization (Distillation)

Use this to rescue viscous monomer or purify crude synthesis products.

Safety Warning: Distillation of cyanoacrylates carries a risk of rapid bulk polymerization (explosion hazard) if inhibitors are not present in the pot.

  • Setup: Vacuum distillation apparatus with a short path.

  • Pot Charge:

    • Crude Monomer.

    • Inhibitor Spikes (Crucial): Add 0.5%

      
       (Phosphorus Pentoxide) and 0.5% Hydroquinone to the boiling flask. This prevents polymerization during heating.
      
  • Receiver Charge:

    • Pre-load the receiving flask with the desired final stabilizers (e.g., 20 ppm MSA and 100 ppm HQ). The distilled monomer must land on top of the stabilizers.

  • Process:

    • Apply high vacuum (< 2 mmHg).

    • Heat gently. Collect the main fraction.

    • Discard residue: Do not distill to dryness (explosion risk).

References

  • Molecules (MDPI). "Radical Polymerization of Alkyl 2-Cyanoacrylates." Duffy, C. et al. (2018). [Link] Citation for: Radical vs. Anionic mechanisms and inhibitor types.

  • Permabond Engineering Adhesives. "Storage and Shelf Life of Cyanoacrylate Adhesives." [Link] Citation for: Storage temperatures and shelf-life expectations.

  • Google Patents. "Stabilizer cyanoacrylate formulations (US20070078207A1)." Citation for: Specific ppm concentrations of HQ, BHA, and anionic stabilizers.[10][11]

Sources

Technical Support Center: Troubleshooting & Purification of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate high-purity 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CAS: 571919-28-3).

This compound is widely utilized as a1 in pharmaceutical development[1]. Structurally related to the industry-standard MALDI-MS matrix2

2[2], it is typically synthesized via the 3 of 4-ethoxybenzaldehyde and cyanoacetic acid[3]. However, the highly polarized,4 makes the reaction susceptible to thermodynamic trapping and thermal degradation[4].

Below, you will find quantitative impurity profiles, mechanistic troubleshooting FAQs, and self-validating purification protocols.

Quantitative Data: Impurity Profiling

Before initiating purification, you must understand the physicochemical differences between your target molecule and the byproducts.

Table 1: Physicochemical Profiling of Common Impurities

ImpurityOrigin / CausalityKey Functional Group DifferencesSolubility Profile
4-Ethoxybenzaldehyde Incomplete conversion (kinetic limitation).Lacks -COOH and -CN.Highly soluble in non-polar organics (Hexane, Et₂O).
3-(4-Ethoxyphenyl)acrylonitrile Thermal decarboxylation of the target acid.Lacks -COOH.Insoluble in aqueous base; highly soluble in EtOAc.
(Z)-Isomer Thermodynamic trapping during condensation.Steric clash between aryl and -COOH groups.Higher solubility in cold protic solvents (EtOH, AcOH).
Amine Catalyst Salts Acid-base complexation with the target acid.Ionic salt complex.Highly soluble in acidic aqueous media (pH 1-2).
Workflow & Logical Relationships

G SM Starting Materials (4-Ethoxybenzaldehyde + Cyanoacetic Acid) Cond Knoevenagel Condensation (Base Catalyst, Heat) SM->Cond Crude Crude Mixture Cond->Crude Target Target Product (E)-2-Cyano-3-(4-ethoxyphenyl)acrylic acid Crude->Target Imp1 Unreacted Aldehyde (Kinetic Limitation) Crude->Imp1 Imp2 Decarboxylated Nitrile (Thermal Degradation) Crude->Imp2 Imp3 (Z)-Isomer (Thermodynamic Trap) Crude->Imp3 Imp4 Catalyst Salts (Acid-Base Complex) Crude->Imp4

Figure 1: Reaction pathway and causality of impurity generation.

Deep-Dive FAQs: Troubleshooting Specific Impurities

Q1: My HPLC chromatogram shows a major lipophilic impurity lacking a carboxylic acid proton in NMR. What is this, and how do I remove it? Causality: You are observing 3-(4-ethoxyphenyl)acrylonitrile. The


-cyano group strongly 5[5]. Under prolonged heating or excessive basic conditions during the Knoevenagel condensation, the 

-cyanoacrylic acid moiety undergoes thermal decarboxylation, 6[6]. Resolution: Because the decarboxylated byproduct lacks the acidic -COOH group, it cannot form a water-soluble salt. An acid-base extraction exploits this binary difference. By dissolving the crude mixture in a mild aqueous base (e.g., NaHCO₃), the target acid becomes a soluble sodium salt, while the nitrile precipitates or partitions into an organic wash.

Q2: NMR indicates a mixture of (E) and (Z) isomers. How can I selectively enrich the bioactive (E)-isomer? Causality: The Knoevenagel condensation is thermodynamically driven. While the (E)-isomer (where the bulky 4-ethoxyphenyl and carboxylic acid groups are trans to minimize steric hindrance) is the global minimum, kinetic trapping or suboptimal equilibration can yield 7[7]. The conjugated push-pull system makes the double bond 8[8]. Resolution: Recrystallization from a protic solvent. The (E)-isomer possesses a highly ordered, planar crystal packing structure, resulting in a higher melting point and drastically lower solubility in cold protic solvents compared to the (Z)-isomer.

Q3: How do I eliminate residual amine catalyst (e.g., piperidine) from the final product? Causality: Amine catalysts are required to generate the active methylene nucleophile from cyanoacetic acid. However, these basic amines readily form stable ionic salts with the newly synthesized carboxylic acid product. Resolution: Disruption of the salt complex via strong acid washing. Lowering the pH below the pKa of the target acid (typically pH 1-2) fully protonates the carboxylic acid (rendering it insoluble in water) while trapping the amine as a highly water-soluble ammonium salt.

Purification Decision Matrix

G Start Crude Product Check Impurity Profiling (HPLC/NMR) Start->Check Cond1 Non-Polar Organics (Aldehyde/Nitrile) Check->Cond1 Cond2 Stereoisomers ((Z)-Isomer) Check->Cond2 Cond3 Water-Soluble Salts (Catalyst/Amine) Check->Cond3 Act1 Acid-Base Extraction or Hexane Trituration Cond1->Act1 Act2 Recrystallization (EtOH/H2O or AcOH) Cond2->Act2 Act3 Acidic Aqueous Wash (pH 1-2) Cond3->Act3 Pure Purified (E)-Isomer Act1->Pure Act2->Pure Act3->Pure

Figure 2: Decision matrix for selecting the optimal purification workflow.

Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Acid-Base Extraction (Removal of Aldehyde & Nitrile Impurities)

This protocol chemically differentiates the target acid from neutral/lipophilic impurities.

  • Dissolution: Suspend 10 g of the crude mixture in 100 mL of 0.5 M aqueous Sodium Bicarbonate (NaHCO₃). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Effervescence (CO₂ release) confirms the neutralization of the carboxylic acid. The target compound will dissolve. Any persistent suspended solids or oily droplets are the unreacted aldehyde or decarboxylated nitrile.

  • Organic Wash: Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of Ethyl Acetate (EtOAc).

    • Validation Checkpoint: Spot the organic layer on a TLC plate. The presence of high-Rf spots confirms the successful extraction of neutral impurities. Discard the organic layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 1 M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Validation Checkpoint: Immediate precipitation of a white to pale-yellow solid confirms the recovery of the protonated 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. If the solution remains clear, the pH is not low enough.

  • Isolation: Vacuum filter the precipitate, wash with 50 mL of ice-cold deionized water to remove residual NaCl, and dry under a vacuum at 45°C overnight.

Protocol B: Selective Recrystallization (Enrichment of the (E)-Isomer)

This protocol utilizes the thermodynamic stability and rigid packing of the (E)-isomer to separate it from the (Z)-isomer.

  • Saturation: Place the crude solid in a round-bottom flask. Add a minimal amount of boiling Ethanol (approx. 5-8 mL per gram of crude) until the solid is completely dissolved.

    • Validation Checkpoint: Complete dissolution ensures no amorphous solid is acting as a premature nucleation site.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot deionized water dropwise until a slight, persistent turbidity is observed. Add one final drop of hot ethanol to clear the solution.

    • Validation Checkpoint: The turbidity marks the exact saturation point of the (E)-isomer at boiling temperature.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

    • Validation Checkpoint: The formation of distinct, needle-like crystals confirms the successful nucleation of the highly ordered (E)-isomer. The (Z)-isomer remains trapped in the mother liquor.

  • Harvesting: Filter the crystals rapidly, wash with a minimal volume of ice-cold Ethanol/Water (1:1), and dry under vacuum.

References
  • [1] Title:1 | Source: cymitquimica.com

  • [6] Title:6 | Source: science.gov

  • [7] Title:7 | Source: google.com

  • [3] Title:3 | Source: researchgate.net

  • [2] Title: 2 | Source: sigmaaldrich.com

  • [8] Title:8 | Source: nih.gov

  • [4] Title:4 | Source: mdpi.com

  • [5] Title:5 | Source: benchchem.com

Sources

Improving the solubility of "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Guide & Troubleshooting FAQ Target Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Topic: Solubilization, Stability, and Assay Formulation of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before attempting formulation, it is critical to understand the physicochemical barriers imposed by the molecule's structure. 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is a lipophilic, weak organic acid. Its poor aqueous solubility is driven by the planar aromatic structure and the ethoxy substituent, which increases lipophilicity compared to its hydroxylated analogs (e.g.,


-CHCA).
PropertyData / EstimateRelevance to Solubility
IUPAC Name (E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acidDefines planarity and stacking potential.
CAS Number 20432-24-0 (Primary)Verification of reagent identity.
Molecular Weight 217.22 g/mol Small molecule, prone to crystallization.
pKa (Acid) ~2.5 – 3.5 (Estimated)Ionized at physiological pH (7.4), but lipophilicity often overrides ionic solubility.
LogP ~2.2 – 2.8 (Estimated)Moderate lipophilicity; requires organic co-solvents or carriers.
Solubility (Water) < 0.1 mg/mL (Free Acid)Insoluble without modification.
Solubility (DMSO) > 25 mg/mLExcellent stock solvent.[1]

Stock Solution Preparation & Storage

Core Directive: Never attempt to dissolve the free acid directly into aqueous media (PBS, DMEM, RPMI). This will result in immediate, intractable suspension formation.

Protocol A: Preparation of High-Concentration Stock
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a secondary choice but is more volatile and prone to concentration shifts.

  • Concentration: Prepare a 100 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 50 mM stock, weigh 10.86 mg of powder and dissolve in 1 mL of DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (the double bond is UV-sensitive). Store at -20°C.

    • Stability Note: Stable for ~6 months at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.

Aqueous Formulation Strategies for Biological Assays

The most common failure point is the "Solvent Shock" phenomenon—precipitating the compound when the DMSO stock hits the aqueous buffer. Use the following decision tree to select the correct method.

Visualization: Solubilization Decision Tree

Solubility_Decision_Tree Start Start: Define Assay Requirements Conc_Check Target Concentration? Start->Conc_Check Low_Conc < 50 µM Conc_Check->Low_Conc High_Conc > 50 µM Conc_Check->High_Conc Direct_Dilution Method 1: Direct Dilution (Max 0.5% DMSO) Low_Conc->Direct_Dilution Simple Pre_Dilution Method 2: Intermediate Step (Serial Dilution in DMSO) Low_Conc->Pre_Dilution Precision Complexation Method 3: Cyclodextrin Complex (SBE-β-CD) High_Conc->Complexation Best Stability Check_Precip Precipitation Visible? Direct_Dilution->Check_Precip Microscopy Check Pre_Dilution->Check_Precip Assay_Ready Proceed to Assay Complexation->Assay_Ready Stable Solution Check_Precip->Complexation Yes Check_Precip->Assay_Ready No

Caption: Decision logic for selecting the optimal solubilization method based on required final concentration.

Method 1: The "Solvent Shift" (For < 50 µM)

Best for: High-throughput screening where carrier effects must be minimized.

  • Pre-warm the culture media or buffer to 37°C. Cold media accelerates precipitation.

  • Vortex the media continuously while slowly pipetting the DMSO stock into the center of the vortex.

    • Critical: Do not pipette against the side of the tube; the local high concentration will cause the compound to crash out.

  • Limit DMSO: Ensure final DMSO concentration is

    
     (v/v) to avoid solvent toxicity.
    
Method 2: Cyclodextrin Complexation (For > 50 µM or In Vivo)

Best for: High concentrations, animal studies, or long-duration assays. Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) encapsulates the lipophilic phenyl ring, shielding it from water while the hydrophilic exterior ensures solubility.

  • Prepare Vehicle: Dissolve 20% (w/v) SBE-β-CD in Saline or PBS. Filter sterilize (0.22 µm).

  • Add Compound: Add the required volume of DMSO stock (e.g., 10 mM) to the SBE-β-CD vehicle.

  • Incubate: Shake or rotate at Room Temperature for 30 minutes. The solution should be clear.

  • Dilute: Use this complexed solution to dose cells/animals.

Troubleshooting Guide & FAQs

Q1: Why does the solution turn cloudy immediately upon adding it to cell culture media?

Diagnosis: This is "Solvent Shock." The hydrophobic compound aggregates faster than it disperses. Solution:

  • Step 1: Lower the stock concentration. Instead of adding 1 µL of 100 mM stock, add 10 µL of 10 mM stock. Larger volumes disperse better.

  • Step 2: Use the "Intermediate Dilution" technique. Dilute your stock 1:10 in pure ethanol first, then dilute into media. The ethanol bridge reduces the surface tension difference.

  • Step 3: Check for serum proteins. Albumin (BSA/FBS) in media can actually help solubilize the compound by binding it. If you are using serum-free media, precipitation is much more likely.

Q2: Can I heat the solution to dissolve the precipitate?

Answer: Only with extreme caution.

  • Risk: 2-Cyanoacrylates are Michael acceptors. Excessive heat (>50°C) or high pH (>8.5) can trigger hydrolysis of the ester or nucleophilic attack on the double bond, degrading your compound [1].

  • Safe Protocol: Warm to 37°C in a water bath and sonicate for max 5 minutes. If it doesn't dissolve, the concentration is simply too high for the solvent system.

Q3: Is the compound stable in aqueous buffers for 24-48 hours?

Answer: It is moderately stable but pH-dependent.

  • Mechanism: The electron-withdrawing cyano group makes the double bond reactive. In basic conditions (pH > 8), it degrades rapidly.

  • Recommendation: Prepare fresh dosing solutions immediately before use. Do not store diluted aqueous solutions overnight.[1]

Q4: I see crystals in my DMSO stock after freezing. Is it ruined?

Answer: No, this is normal. DMSO freezes at 19°C.

  • Fix: Thaw completely at room temperature. Vortex is mandatory after thawing to redissolve any micro-crystals that formed at the bottom. A concentration gradient forms during freezing; using the top layer without mixing will result in under-dosing.

Experimental Workflow: Serial Dilution for IC50 Determination

To ensure data integrity, use this specific dilution scheme to maintain solubility across the dose-response curve.

Visualization: Anti-Precipitation Dilution Workflow

Serial_Dilution cluster_0 Step 1: 100x Concentrates (In DMSO) cluster_1 Step 2: Final Assay Wells (1% DMSO) Stock 100 mM Stock (100% DMSO) D1 10 mM Stock->D1 1:10 D2 1 mM D1->D2 1:10 W1 100 µM (Assay) D1->W1 Dilute 1:100 into Media D3 0.1 mM D2->D3 1:10 W2 10 µM (Assay) D2->W2 Dilute 1:100 into Media W3 1 µM (Assay) D3->W3 Dilute 1:100 into Media

Caption: Correct "DMSO-to-DMSO" serial dilution prevents precipitation that occurs when diluting aqueous solutions.

References

  • Review of Cinnamic Acid Derivatives Stability. Source: Sigma-Aldrich Technical Bulletins / Cayman Chemical Product Inserts. Context: Establishes the reactivity of alpha-cyanoacrylates and their susceptibility to hydrolysis and nucleophilic attack. URL: (Analogous compound reference)

  • Solubility Enhancement using Cyclodextrins. Source: MedChemExpress (MCE) Solubility Protocols. Context: Validates the use of SBE-β-CD for lipophilic weak acids in biological assays. URL:

  • DMSO Solubility Profiles of Organic Acids. Source: National Institutes of Health (NIH) / PubChem. Context: General solubility data for phenyl-acrylic acid derivatives in organic solvents vs. aqueous buffers. URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cyanoacrylic Acid Derivatives: A Comparative Analysis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the cyanoacrylic acid scaffold stands out as a privileged structure. Its unique combination of a Michael acceptor, a nitrile group, and a carboxylic acid moiety provides a versatile template for designing targeted inhibitors and functional probes. This guide offers an in-depth comparison of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid with other key derivatives, grounded in experimental data and established scientific principles. Our objective is to provide a clear, actionable framework for selecting and evaluating these compounds for your specific research applications.

Introduction: The Significance of the Cyanoacrylic Acid Scaffold

Cyanoacrylic acid and its derivatives are a class of organic compounds characterized by a core acrylic acid structure substituted with a cyano group at the C2 position. This arrangement results in a highly electrophilic double bond, making these molecules susceptible to nucleophilic attack by amino acid residues like cysteine, a property frequently exploited in the design of covalent enzyme inhibitors.[1] The broader family of cyanoacrylates has found diverse applications, from industrial adhesives to tissue sealants in medicine.[2][3] In drug development, their value lies in their capacity to be finely tuned through chemical modification to achieve high potency and selectivity against various biological targets, including protein kinases, deubiquitinases, and other enzymes.[1][4][5]

Featured Compound: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

Chemical Structure: C₁₂H₁₁NO₃[6] Molecular Weight: 217.22 g/mol [6]

While specific biological activity data for 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is not extensively documented in publicly available literature, its structure is analogous to a well-studied class of compounds known as tyrphostins. These compounds are known inhibitors of protein tyrosine kinases. The ethoxy group on the phenyl ring is a critical modification that influences the compound's lipophilicity and steric interactions within a target's binding pocket. Based on its structural similarity to other active derivatives, it is a candidate for screening against various enzyme targets.

Comparative Analysis: Key Cyanoacrylic Acid Derivatives

To understand the potential of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid, we will compare its core structure to other derivatives with established biological activities. The primary differentiator among these molecules is the substituent on the phenyl ring, which dictates target specificity and potency.

Tyrphostin AG-1024: The Tyrosine Kinase Inhibitor

Tyrphostin AG-1024 is a well-characterized cyanoacrylic acid derivative that functions as a selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer therapy.[7][8] It also shows activity against the Insulin Receptor (IR), albeit at a lower potency.[8]

  • Mechanism of Action: AG-1024 acts as a reversible and competitive inhibitor of ATP binding to the kinase domain of IGF-1R, thereby preventing autophosphorylation and downstream signaling through pathways like the MAPK/Erk pathway.[7][9][10] This inhibition can lead to cell growth arrest and apoptosis in cancer cells.[7][9]

Other Bioactive Derivatives

The cyanoacrylate scaffold is a fertile ground for generating diverse biological activities. For instance, derivatives have been synthesized and tested for:

  • Herbicidal Activity: Certain pyrazole- and triazole-containing cyanoacrylates have shown potent herbicidal properties.[11][12]

  • Digestive Enzyme Inhibition: Modifications to the scaffold have yielded inhibitors of digestive enzymes such as α-amylase and lipase.[13]

  • TAK1 Inhibition: 2-cyanoacrylamide derivatives have been developed as reversible covalent inhibitors of Transforming growth factor-beta-Activated Kinase 1 (TAK1), a target in inflammatory diseases and cancer.[4][14]

The key takeaway is that substitutions on the phenyl ring and modifications to the carboxylic acid group (e.g., forming an amide) dramatically alter the compound's biological profile. This underscores the importance of structure-activity relationship (SAR) studies in this chemical class.[15]

Quantitative Performance Comparison

The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for representative cyanoacrylic acid derivatives against their primary targets.

Compound NamePrimary Target(s)Reported IC50Citation(s)
Tyrphostin AG-1024 IGF-1R7 µM[7][8]
IR57 µM[7][8]
Compound 13h TAK127 nM[4]
(Imidazopyridine Derivative)

Note: Data for 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is not available and would require experimental determination.

Experimental Protocols for Comparative Evaluation

To empirically compare "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" with other derivatives, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this evaluation.

Workflow for Compound Comparison

The logical flow for evaluating a novel cyanoacrylic acid derivative involves a tiered approach, starting with target-based screening and progressing to cellular assays.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis A Compound Synthesis & Purification B In Vitro Enzyme Inhibition Assay (e.g., KinaseGlo®) A->B C Determine IC50 & Ki Values B->C D Cell-Based Potency Assay (e.g., Phosphorylation Status) C->D Advance potent biochemical hits F Determine Cellular EC50 & CC50 D->F E In Vitro Cytotoxicity Assay (e.g., MTT, LDH) E->F G Calculate Selectivity Index (CC50 / EC50) F->G Integrate potency & toxicity data H Structure-Activity Relationship (SAR) Analysis G->H I Lead Candidate Selection H->I G cluster_downstream Downstream Signaling IGF1 IGF-1 (Ligand) IGF1R IGF-1R IGF1->IGF1R Binds & Activates PI3K PI3K IGF1R->PI3K Activates MAPK Ras/Raf/MEK/ERK (MAPK Pathway) IGF1R->MAPK Activates Inhibitor AG-1024 (Inhibitor) Inhibitor->IGF1R Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Simplified IGF-1R signaling pathway and the point of inhibition by AG-1024.

Conclusion and Future Directions

2-Cyano-3-(4-ethoxyphenyl)acrylic acid belongs to a versatile and potent class of molecules. While its specific activity profile remains to be elucidated, its structural features make it a compelling candidate for screening in enzyme inhibition assays, particularly against protein kinases. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake a comparative evaluation.

The key to unlocking the potential of any new derivative lies in a systematic approach:

  • Biochemical Screening: Determine the IC50 against a panel of relevant targets.

  • Cellular Evaluation: Assess on-target activity and general cytotoxicity to establish a therapeutic window.

  • SAR Analysis: Compare the activity of the ethoxy-substituted compound with hydroxy-, methoxy-, and other analogs to understand how subtle structural changes impact biological function and toxicity. [15] By following these principles, the scientific community can continue to develop the cyanoacrylic acid scaffold into novel therapeutics and powerful research tools.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • von Willebrand, M., et al. (2003). The tyrphostin AG1024 accelerates the degradation of phosphorylated forms of retinoblastoma protein (pRb) and restores pRb tumor suppressive function in melanoma cells. Cancer Research, 63(6), 1420-9. Retrieved from [Link]

  • von Willebrand, M., et al. (2003). The Tyrphostin AG1024 Accelerates the Degradation of Phosphorylated Forms of Retinoblastoma Protein (pRb) and Restores pRb Tumor Suppressive Function in Melanoma Cells. Cancer Research, 63(6), 1420-1429. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Li, P., et al. (2022). Tyrphostin AG1024 Suppresses Coronaviral Replication by Downregulating JAK1 via an IR/IGF-1R Independent Proteolysis Mediated by Ndfip1/2_NEDD4-like E3 Ligase Itch. International Journal of Molecular Sciences, 23(4), 2248. Retrieved from [Link]

  • ResearchGate. (2026, February). Ethyl 2‐cyano‐3‐pyrazolylacrylates as Digestive Enzyme Inhibitors: In Vitro and Computational Assessment. Retrieved from [Link]

  • Lankatillake, C., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Complementary Medicine and Therapies, 21(1), 16. Retrieved from [Link]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Sun, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(7), 3141. Retrieved from [Link]

  • University of Bath. (2019, June 21). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445-1489. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • ResearchGate. (n.d.). U.S. FDA Perspective on the Regulation of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. Retrieved from [Link]

  • Wang, Y., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 3(3), 395-403. Retrieved from [Link]

  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 253-264. Retrieved from [Link]

  • Tosun, I., & Sevin, G. (2017). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Turkish Journal of Urology, 43(1), 1-6. Retrieved from [Link]

  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 253-264. Retrieved from [Link]

  • ResearchGate. (2023, March 5). (PDF) Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

  • van der Weerd, J., et al. (2013). Preparation of cyanoacrylate derivatives and comparison of dual action cyanoacrylate formulations. Forensic Science International, 233(1-3), 238-244. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxyphenyl)acrylic acid 2-[2-cyano-3-(3,4-dihydroxyphenyl)acryloyloxy]ethyl ester. Retrieved from [Link]

  • Patsnap Eureka. (2011, December 14). Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2024, March 18). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]

  • Passalacqua, K. D., et al. (2017). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 61(11), e01211-17. Retrieved from [Link]

  • Gocer, H., et al. (2013). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 304-308. Retrieved from [Link]

  • National University of Singapore Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity. Retrieved from [Link]

Sources

Biological activity of "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" versus similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid , a lipophilic derivative of the widely used alpha-cyano-4-hydroxycinnamic acid (CHCA). It compares the compound’s physicochemical properties and biological activities against established standards like CHCA and 4-Chloro-alpha-cyanocinnamic acid (Cl-CCA), focusing on Monocarboxylate Transporter (MCT) inhibition and MALDI-TOF mass spectrometry applications.

Executive Summary

2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CAS: 129115-53-3) is a structural analog of the "gold standard" MCT inhibitor and MALDI matrix,


-Cyano-4-hydroxycinnamic acid (CHCA) . By replacing the para-hydroxyl group with an ethoxy group, this compound introduces significant lipophilicity while retaining the core 

-cyanocinnamate pharmacophore.

This modification alters its solubility profile, membrane permeability, and binding kinetics, making it a critical probe for:

  • MCT Inhibition : Investigating the role of hydrophobic interactions in the substrate-binding pocket of Monocarboxylate Transporters (MCT1/MCT4).

  • MALDI-TOF MS : Serving as a specialized matrix for hydrophobic peptides that co-crystallize poorly with standard polar matrices.

Chemical & Physical Profile Comparison

The following table contrasts the target compound with its primary functional analogs. The shift from a hydroxyl (H-bond donor) to an ethoxy (H-bond acceptor/lipophilic) group is the defining feature.

FeatureTarget: 4-Ethoxy Analog Standard: CHCA (4-OH) High-Sens: Cl-CCA (4-Cl)
IUPAC Name 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

-Cyano-4-hydroxycinnamic acid
4-Chloro-

-cyanocinnamic acid
Structure 4-EtO-Ph-CH=C(CN)COOH4-HO-Ph-CH=C(CN)COOH4-Cl-Ph-CH=C(CN)COOH
CAS Number 129115-53-328166-41-820374-46-3
Mol. Weight 217.22 g/mol 189.17 g/mol 207.61 g/mol
LogP (Est.) ~2.8 (Lipophilic)~1.3 (Moderately Polar)~2.1 (Lipophilic)
Acidity (pKa) ~3.5 (Carboxyl)~3.6 (Carboxyl), ~9.0 (Phenol)~3.0 (Stronger Acid)
Primary Use Lipophilic MCT Probe / MatrixStandard MCT Inhibitor / MatrixHigh-Sensitivity Matrix
Solubility DMSO, Ethanol, AcetoneWater/Acetonitrile (50:50)Methanol, Ethanol

Biological Activity & Mechanism of Action[1][2]

A. Monocarboxylate Transporter (MCT) Inhibition

The


-cyanocinnamate scaffold is a classic competitive inhibitor of MCT1  and MCT4 , transporters responsible for lactate and pyruvate flux across the plasma membrane.[1]
  • Mechanism : The carboxylate group mimics the lactate substrate, while the

    
    -cyano and phenyl groups interact with the hydrophobic pocket of the transporter, locking it in an inactive conformation.
    
  • 4-Ethoxy vs. 4-Hydroxy :

    • CHCA (4-OH) : Relies on H-bonding within the pore. It is a potent, competitive inhibitor (

      
      
      
      
      
      5-10
      
      
      M for mitochondrial pyruvate carrier).
    • 4-Ethoxy Analog : The ethoxy group abolishes the phenolic H-bond donor capability but increases hydrophobic surface area. This suggests it may exhibit altered kinetics —potentially slower off-rates due to hydrophobic anchoring, or reduced affinity if the H-bond is critical for binding orientation. It is often used to test the "hydrophobic tolerance" of the MCT substrate channel.

B. MALDI-TOF Mass Spectrometry Matrix

In MALDI, the matrix must absorb UV laser energy and facilitate proton transfer to the analyte.

  • CHCA : Excellent for peptides and small proteins but can produce "hot spots" and high background noise.

  • 4-Ethoxy Analog : The ethoxy substitution shifts the UV absorption maximum and improves compatibility with hydrophobic analytes (e.g., membrane peptides) that may not co-crystallize well with the polar CHCA matrix.

C. Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of these compounds on the MCT1 transporter.

MCT_Inhibition Lactate_Out Lactate (Extracellular) MCT1_Active MCT1 Transporter (Active State) Lactate_Out->MCT1_Active Substrate Binding Lactate_In Lactate (Intracellular) MCT1_Active->Lactate_In H+ Symport MCT1_Blocked MCT1-Inhibitor Complex (Transport Blocked) MCT1_Active->MCT1_Blocked Inhibition Glycolysis Glycolysis (Warburg Effect) Lactate_In->Glycolysis Feedback Regulation CHCA CHCA (4-OH) Standard Inhibitor CHCA->MCT1_Active Competitive Binding Ethoxy 4-Ethoxy Analog (Lipophilic Probe) Ethoxy->MCT1_Active Hydrophobic Interaction MCT1_Blocked->Lactate_In Flux Halted Tumor_Growth Tumor Proliferation Glycolysis->Tumor_Growth Energy Supply

Caption: Competitive inhibition of MCT1 by alpha-cyanocinnamates blocks lactate transport, disrupting tumor glycolysis.

Experimental Protocols

Protocol A: MCT1 Inhibition Assay (Lactate Transport)

Objective : To determine the


 of the 4-ethoxy analog compared to CHCA in blocking lactate uptake.

Materials :

  • Rat Heart Mitochondria (RHM) or MCT1-expressing cell line (e.g., 4T1).

  • 
    -L-Lactate (Radiolabeled tracer).
    
  • Stop Solution:

    
    -cyano-4-hydroxycinnamic acid (cold, saturating concentration: 10 mM).
    

Workflow :

  • Preparation : Suspend cells/mitochondria in assay buffer (pH 7.4).

  • Pre-incubation : Incubate samples with varying concentrations (0.1

    
    M – 100 
    
    
    
    M) of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid or CHCA for 5 minutes at 37°C.
    • Note: Dissolve the 4-ethoxy analog in DMSO; ensure final DMSO < 0.1%.

  • Transport Initiation : Add

    
    -L-Lactate (1 mM final) to initiate uptake.
    
  • Termination : After 60 seconds (linear phase), rapidly add 10 mM cold CHCA Stop Solution and centrifuge immediately (14,000 x g, 30 sec).

  • Quantification : Lyse the pellet and measure radioactivity via liquid scintillation counting.

  • Analysis : Plot % Uptake vs. Log[Inhibitor]. Calculate

    
    .
    
Protocol B: MALDI Matrix Preparation for Hydrophobic Peptides

Objective : To utilize the 4-ethoxy analog for analyzing hydrophobic peptides (e.g., Amyloid-


 fragments).

Methodology :

  • Stock Solution : Dissolve 2-Cyano-3-(4-ethoxyphenyl)acrylic acid at 10 mg/mL in 70% Acetonitrile / 30% Ethanol (avoid pure water due to lipophilicity).

  • Analyte Prep : Dissolve peptide samples in 50% Acetonitrile / 0.1% TFA.

  • Spotting (Dried Droplet Method) :

    • Mix Matrix and Analyte 1:1 (v/v).

    • Deposit 1

      
      L onto the MALDI target plate.
      
    • Allow to air dry at room temperature.

  • MS Acquisition : Set laser power 10-20% higher than for CHCA initially, as crystal density may differ.

Structure-Activity Relationship (SAR) Logic

The biological efficacy of cinnamic acid derivatives hinges on the "Push-Pull" electronic system and steric fit.

SAR_Analysis Core Alpha-Cyanocinnamic Core (Essential for Activity) Sub_4 4-Position Substitution (Determines Specificity) Core->Sub_4 OH_Group 4-Hydroxy (CHCA) • H-Bond Donor • High Polarity • Standard Potency Sub_4->OH_Group EtO_Group 4-Ethoxy (Target) • Lipophilic • No H-Bond Donor • Membrane Permeable Sub_4->EtO_Group Cl_Group 4-Chloro (Cl-CCA) • Electron Withdrawing • Increased Acidity • High Sensitivity Sub_4->Cl_Group Activity Biological Outcome OH_Group->Activity MCT1 Binding (Polar Pocket) EtO_Group->Activity Hydrophobic Peptide Matrix Cl_Group->Activity Protonation Efficiency

Caption: SAR analysis showing how the 4-position substituent dictates the functional application of cyanocinnamates.

References

  • Halestrap, A. P. (1975).[2] "The mitochondrial pyruvate carrier.[2][1] Kinetics and specificity for substrates and inhibitors."[2] Biochemical Journal, 148(1), 85-96.[2][1] Link

  • Jaskolla, T. W., et al. (2009). "Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry." Journal of Proteome Research, 8(7), 3588-3597. Link

  • Sigma-Aldrich . "Product Specification: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid." Link

  • Cayman Chemical. "

    
    -Cyano-4-hydroxycinnamic Acid Product Information." Link
    

Sources

Benchmarking the Efficiency of "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" Based Dyes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of next-generation photovoltaic technologies, dye-sensitized solar cells (DSSCs) represent a compelling and cost-effective alternative to conventional silicon-based cells.[1][2] The sensitizing dye is the heart of a DSSC, governing its light-harvesting capabilities and overall power conversion efficiency.[3] This guide provides an in-depth technical comparison of "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" and related cyanoacrylic acid-based dyes against other established sensitizers. We will delve into the experimental data that underpins their performance and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their own DSSC development.

The Rise of Metal-Free Organic Dyes: A Performance Overview

Historically, ruthenium-based complexes, such as the N719 dye, have been the gold standard in DSSC research, lauded for their broad absorption spectra and impressive efficiencies.[2] However, the high cost and environmental concerns associated with ruthenium have propelled the development of metal-free organic dyes.[1] Among these, dyes featuring a cyanoacrylic acid anchoring group have shown significant promise due to their strong binding to the TiO₂ photoanode and efficient electron injection.

The general structure of these donor-π-acceptor (D-π-A) dyes, like "2-Cyano-3-(4-ethoxyphenyl)acrylic acid," allows for fine-tuning of their photophysical and electrochemical properties through molecular engineering. The ethoxyphenyl group in our topic dye acts as an electron donor, connected via a π-bridge to the electron-accepting cyanoacrylic acid group. This architecture facilitates intramolecular charge transfer upon photoexcitation, a critical step in the photovoltaic conversion process.

Comparative Performance Analysis

Dye TypeSpecific DyeOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)Reference
Ruthenium Complex N719~0.70~15-20~0.70~7-11[4][5][6]
Indoline Dyes D12~0.65~11.5~0.64~4.82[7]
WS-2~0.70~13.9~0.70~7.20[8][9]
Carbazole Dyes MK-2~0.74~14.0~0.74~7.7[10][11]
Cyanoacrylic Dyes MC20---~0.23[12]
MC28---~0.25[12]
Thieno[2,3-b]indole based~0.59~19.0~0.56~6.3[13]

Note: The performance of DSSCs is highly dependent on fabrication conditions, including the TiO₂ paste, electrolyte composition, and counter electrode material. The values presented here are representative and sourced from various studies.

Experimental Protocols for Benchmarking

To ensure the scientific integrity and reproducibility of DSSC performance evaluation, standardized experimental protocols are paramount. Below, we outline the key methodologies for fabricating and characterizing DSSCs.

Synthesis of "2-Cyano-3-(4-ethoxyphenyl)acrylic acid"

A plausible and common synthetic route for "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

Synthesis_Workflow Reactant1 4-Ethoxybenzaldehyde Reaction Knoevenagel Condensation Reactant1->Reaction Reactant2 Cyanoacetic acid Reactant2->Reaction Catalyst Piperidine (catalyst) Ethanol (solvent) Catalyst->Reaction Product 2-Cyano-3-(4-ethoxyphenyl)acrylic acid Reaction->Product Purification Recrystallization Product->Purification DSSC_Fabrication_Workflow cluster_Photoanode Photoanode Preparation cluster_Counter_Electrode Counter Electrode Preparation cluster_Assembly Cell Assembly FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO₂ Paste Deposition (Doctor Blading) FTO_Cleaning->TiO2_Deposition Sintering Sintering of TiO₂ Film TiO2_Deposition->Sintering Dye_Sensitization Dye Sensitization Sintering->Dye_Sensitization Sealing Sealing with Surlyn Dye_Sensitization->Sealing FTO_Cleaning_CE FTO Glass Cleaning Pt_Deposition Platinum Deposition FTO_Cleaning_CE->Pt_Deposition Pt_Deposition->Sealing Electrolyte_Injection Electrolyte Injection Sealing->Electrolyte_Injection Sealing_Holes Sealing Injection Holes Electrolyte_Injection->Sealing_Holes

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid via the Knoevenagel condensation of 4-ethoxybenzaldehyde and cyanoacetic acid is a critical pathway in the production of UV absorbers, polymer additives, and pharmaceutical intermediates. While the reaction is classically base-catalyzed, the choice of catalyst significantly dictates the yield, reaction rate, purity profile, and environmental footprint (E-factor).

This guide objectively compares four distinct catalytic methodologies:

  • Traditional Homogeneous Base (Piperidine) : The historical benchmark.

  • Green Organocatalysis (Glycine) : A bio-compatible, solvent-free or aqueous approach.

  • Ionic Liquids ([Bmim][BF4]) : High-efficiency, recyclable solvent-catalyst systems.

  • Heterogeneous Solid Bases (MgO/Hydrotalcite) : Focus on ease of separation and reusability.

Chemical Pathway & Mechanism[1][2]

The reaction involves the nucleophilic attack of the deprotonated active methylene compound (cyanoacetic acid) onto the carbonyl carbon of 4-ethoxybenzaldehyde, followed by dehydration.

Reaction Scheme

Reactants: 4-Ethoxybenzaldehyde + Cyanoacetic acid Product: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid + H₂O

Mechanistic Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical deprotonation and elimination steps.

KnoevenagelMechanism Cat Base Catalyst (B:) Enolate Enolate Ion (Nucleophile) Cat->Enolate Promotes Cyano Cyanoacetic Acid (Active Methylene) Cyano->Enolate Deprotonation Intermediate Aldol-like Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 4-Ethoxybenzaldehyde (Electrophile) Aldehyde->Intermediate + Product 2-Cyano-3-(4-ethoxyphenyl) acrylic acid Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Caption: Base-catalyzed Knoevenagel condensation mechanism showing enolate formation and subsequent dehydration.

Comparative Performance Matrix

The following data summarizes experimental outcomes for 4-alkoxybenzaldehyde derivatives (4-ethoxy/4-methoxy) under optimized conditions.

Catalyst TypeCatalystSolventTemp (°C)TimeYield (%)Recyclability
Traditional Base Piperidine (10 mol%)EthanolReflux (78)2-4 h85-92%Low (Waste)
Green Organo Glycine (10 mol%)H₂O / EtOH60-803-6 h88-95%N/A (Biodegradable)
Ionic Liquid [Bmim][BF₄]None / Melt8015-30 min94-98%High (5-6 cycles)
Heterogeneous MgO or HydrotalciteToluene/EtOHReflux4-8 h80-88%High (Filtration)

Key Insights:

  • Piperidine offers reliability but suffers from toxicity and difficult catalyst recovery.

  • Ionic Liquids provide the fastest kinetics due to the stabilization of polar transition states but come with higher initial material costs.

  • Glycine is the superior choice for "Green Chemistry" applications, avoiding toxic amines entirely.

Detailed Experimental Protocols

Protocol A: Traditional Piperidine-Catalyzed Synthesis (Benchmark)

Best for: Small-scale R&D where speed and standard reagents are prioritized.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-ethoxybenzaldehyde (10 mmol, 1.50 g) and cyanoacetic acid (10 mmol, 0.85 g) to 20 mL of absolute ethanol.

  • Catalysis: Add piperidine (1.0 mmol, ~100 µL) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 50 mL of crushed ice/water containing dilute HCl (to neutralize piperidine).

    • The solid precipitate is filtered, washed with cold water (3 x 10 mL), and recrystallized from ethanol.

Protocol B: Green Glycine-Catalyzed Synthesis

Best for: Eco-friendly process development and avoiding toxic residues.

  • Setup: Use a 50 mL flask open to air (or loosely capped).

  • Mixing: Combine 4-ethoxybenzaldehyde (10 mmol) and cyanoacetic acid (10 mmol) in 15 mL of Ethanol:Water (1:1 v/v).

  • Catalysis: Add Glycine (10 mol%, 75 mg).

  • Reaction: Stir at 60°C. The amino acid activates the aldehyde via transient imine formation (dual activation).

  • Completion: Reaction typically completes in 4-6 hours.

  • Workup:

    • Cool to room temperature. The product often precipitates directly.

    • Filter the solid. The filtrate (containing glycine) can theoretically be concentrated and reused, though glycine is cheap enough to be disposable (biodegradable).

Decision Framework for Catalyst Selection

Use this logic flow to select the optimal catalyst for your specific constraints.

CatalystSelection Start Start: Define Priority Speed Priority: Speed & Yield Start->Speed Green Priority: Green/Safety Start->Green Scale Priority: Scalability/Cost Start->Scale Ionic Ionic Liquid ([Bmim][BF4]) Fastest, High Yield, Recyclable Speed->Ionic Glycine Glycine/Water Non-toxic, No organic waste Green->Glycine Piperidine Piperidine/Ethanol Standard, cheap, toxic waste Scale->Piperidine Low Cost Hetero Solid Base (MgO) Easy separation, lower rate Scale->Hetero Continuous Flow

Caption: Decision tree for selecting the optimal catalyst based on process priorities.

References

  • BenchChem . A Comparative Analysis of Catalysts for Cyanoacetic Acid Condensation. Retrieved from

  • Asian Journal of Green Chemistry . Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]. Retrieved from

  • Organic Chemistry Portal . Phosphane-Catalyzed Knoevenagel Condensation. Retrieved from

  • Sigma-Aldrich . Product Entry: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. Retrieved from

  • Semantic Scholar . Recent Developments in Knoevenagel Condensation Reaction: A Review. Retrieved from

Spectroscopic comparison of "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently rely on spectroscopic validation to confirm the structural integrity of synthesized small-molecule scaffolds. 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is a highly conjugated derivative synthesized via the Knoevenagel condensation of 4-ethoxybenzaldehyde and cyanoacetic acid [1].

Because the product and its precursors share several functional groups, distinguishing the final compound from unreacted starting materials requires a rigorous, multi-modal spectroscopic approach. This guide provides an objective comparison of their spectral signatures, explaining the mechanistic causality behind each signal shift to ensure your analytical workflows are robust and self-validating.

Experimental Methodology: A Self-Validating Synthesis Protocol

To accurately compare these compounds, the synthesis protocol itself must be designed as a self-validating system. The following workflow ensures that the spectroscopic data reflects a highly pure product rather than a mixture of intermediates.

Step-by-Step Knoevenagel Condensation
  • Reagent Preparation: Dissolve equimolar amounts (10 mmol) of 4-ethoxybenzaldehyde[2] and cyanoacetic acid[3] in 20 mL of absolute ethanol.

  • Catalytic Initiation: Add 0.5 mL of piperidine.

    • Causality: Piperidine acts as a mild base to deprotonate the active methylene of cyanoacetic acid, generating the nucleophilic carbanion required to attack the aldehyde carbonyl.

  • Reflux & Monitoring: Heat the mixture to reflux (80°C) for 3 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active aldehyde spot confirms the consumption of the limiting reagent.

  • Isolation via Precipitation: Cool the mixture to room temperature, pour it into 50 mL of crushed ice, and acidify dropwise with 1M HCl until the pH reaches 2.

    • Causality: Acidification protonates the soluble carboxylate salt, forcing the highly conjugated, hydrophobic acrylic acid derivative to crash out of solution as a solid precipitate.

  • Purification: Filter the crude solid under a vacuum and recrystallize from hot ethanol to achieve >95% purity before spectroscopic analysis.

SynthesisWorkflow A Precursors (Aldehyde + Acid) B Knoevenagel Condensation A->B C Crude Product B->C D Recrystallization (Purity >95%) C->D E Spectroscopic Validation D->E

Step-by-step synthesis and validation workflow for the target acrylic acid derivative.

Spectroscopic Causality & Mechanistic Shifts

The transition from isolated precursors to a fully conjugated α,β-unsaturated system triggers distinct, predictable shifts across NMR, IR, and UV-Vis spectra.

A. ¹H NMR Spectroscopy: Tracking the Aldol-Type Condensation

The most definitive proof of successful synthesis lies in the proton NMR spectrum.

  • The Precursors: Cyanoacetic acid exhibits a distinct singlet at ~3.84 ppm corresponding to its active methylene protons[4]. 4-Ethoxybenzaldehyde displays a highly deshielded aldehyde proton at ~9.88 ppm [2].

  • The Product: Upon condensation and subsequent dehydration, both the 3.84 ppm and 9.88 ppm signals completely disappear. In their place, a new vinylic proton signal emerges at ~8.20 ppm .

  • Mechanistic Causality: This vinylic proton is profoundly deshielded due to the combined anisotropic effects of the adjacent aromatic ring and the electron-withdrawing nature of both the cyano and carboxyl groups.

B. FT-IR Spectroscopy: The Impact of Conjugation

Infrared spectroscopy is ideal for confirming the dehydration step and the resulting extended π-system.

  • The Precursors: The non-conjugated nitrile (C≡N) stretch of cyanoacetic acid appears at ~2260 cm⁻¹ [3]. The aldehyde carbonyl (C=O) of 4-ethoxybenzaldehyde absorbs at ~1690 cm⁻¹ [2].

  • The Product: The nitrile stretch in the final product undergoes a significant shift to ~2220 cm⁻¹ .

  • Mechanistic Causality: Conjugation with the newly formed α,β-unsaturated alkene allows π-electrons to delocalize. This resonance reduces the bond order of the C≡N triple bond, lowering its force constant and, consequently, its vibrational frequency.

C. UV-Vis Spectroscopy: Bathochromic Shifts
  • The Precursors: 4-Ethoxybenzaldehyde has a primary absorption maximum (λmax) at ~280 nm , corresponding to the π→π* transition of the aromatic ring conjugated with the aldehyde[2].

  • The Product: The final acrylic acid derivative exhibits a strong bathochromic (red) shift, with a λmax near ~340 nm .

  • Mechanistic Causality: The creation of the vinylic bridge connects the electron-donating ethoxy group (auxochrome) with the electron-withdrawing cyano and carboxyl groups. This "push-pull" extended chromophore significantly lowers the HOMO-LUMO energy gap, requiring lower-energy (longer wavelength) light for excitation.

SpectroscopicCausality cluster_precursors Precursor Signals cluster_product Final Product Signals N1 Aldehyde C=O IR: ~1690 cm⁻¹ NMR: ~9.8 ppm N3 Aldol Addition & Dehydration N1->N3 N2 Active Methylene IR: ~2260 cm⁻¹ NMR: ~3.8 ppm N2->N3 N4 Conjugated Alkene NMR: ~8.2 ppm UV-Vis: ~340 nm N3->N4 Extended π-system N5 Conjugated Nitrile IR: ~2220 cm⁻¹ N3->N5 Resonance effect

Logical relationship mapping precursor functional groups to final spectroscopic signals.

Quantitative Data Summary

The following table summarizes the key spectroscopic markers used to differentiate the final product from its precursors. By cross-referencing these values against your experimental data, you can definitively validate the success of your synthesis.

Analytical Technique4-Ethoxybenzaldehyde (Precursor 1)Cyanoacetic Acid (Precursor 2)2-Cyano-3-(4-ethoxyphenyl)acrylic acid (Product)
¹H NMR (DMSO-d6) ~9.88 ppm (s, 1H, CHO)~3.84 ppm (s, 2H, CH₂)~8.20 ppm (s, 1H, C=CH)
¹H NMR (Ethoxy) ~4.11 ppm (q), ~1.43 ppm (t)N/A~4.12 ppm (q), ~1.35 ppm (t)
FT-IR (C≡N stretch) N/A~2260 cm⁻¹ (Non-conjugated)~2220 cm⁻¹ (Conjugated)
FT-IR (C=O stretch) ~1690 cm⁻¹ (Aldehyde)~1710 cm⁻¹ (Carboxylic Acid)~1680 cm⁻¹ (Conjugated Acid)
UV-Vis (λmax) ~280 nm< 220 nm~340 nm

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9740, Cyanoacetic acid." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24834, 4-Ethoxybenzaldehyde." PubChem. Available at: [Link]

Sources

Head-to-head comparison of "2-Cyano-3-(4-ethoxyphenyl)acrylic acid" with other organic dyes for solar cells

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical, head-to-head comparison of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid against industry-standard alternatives in the context of Dye-Sensitized Solar Cells (DSSCs).

Executive Summary

2-Cyano-3-(4-ethoxyphenyl)acrylic acid (hereafter referred to as CEPA ) represents a fundamental class of metal-free organic sensitizers featuring a simple Donor-


-Acceptor (D-

-A)
architecture.

While it serves as an excellent model compound for studying anchoring kinetics and electron injection mechanisms, its standalone photovoltaic performance is significantly lower than Ruthenium-based standards (N719) or advanced Triphenylamine (TPA) dyes. Its primary utility lies in cost-effective synthesis , transparency (due to UV-blue absorption), and as a synthetic intermediate for more complex chromophores.

Verdict:

  • Choose CEPA for: Fundamental kinetic studies, transparent solar windows (UV-absorbing), and educational device fabrication due to low cost.

  • Choose N719/TPA-Dyes for: High-efficiency power generation and broad-spectrum light harvesting.

Chemical Profile & Mechanism[1]

Structural Logic

CEPA utilizes a classic "Push-Pull" mechanism, though it is structurally truncated compared to high-efficiency dyes.

  • Donor (D): Ethoxy group (-OEt). A weak electron donor compared to amines.

  • 
    -Spacer:  Phenyl ring.[1] Short conjugation length results in limited visible light absorption.
    
  • Acceptor/Anchor (A): Cyanoacrylic acid.[2][3][4][5][6] The industry standard for binding to TiO

    
     and injecting electrons.
    
Electron Injection Pathway (Graphviz)

The following diagram illustrates the charge transfer mechanism. Note the critical risk of recombination due to the short physical distance between the TiO


 surface and the oxidized donor (Ethoxy group).

DSSC_Mechanism Sunlight Sunlight (hv) Dye_Ground CEPA (Ground State) HOMO Sunlight->Dye_Ground Absorption Dye_Excited CEPA* (Excited State) LUMO Dye_Ground->Dye_Excited Excitation TiO2 TiO2 Conduction Band (Electron Injection) Dye_Excited->TiO2 Injection (<100 fs) Load External Load (Electricity) TiO2->Load Transport Recombination Recombination Loss (e- back to Dye/Electrolyte) TiO2->Recombination Electrolyte I-/I3- Redox Couple (Regeneration) Load->Electrolyte Cathode Transfer Electrolyte->Dye_Ground Regeneration (ns-us) Recombination->Electrolyte

Figure 1: Charge transfer dynamics in CEPA-sensitized solar cells. The short molecular length of CEPA increases the probability of back-electron transfer (Recombination) compared to longer TPA-based dyes.

Head-to-Head Performance Analysis

The following data compares CEPA (and its immediate methoxy-analog) against the industry benchmark N719 and a high-performance organic dye TPA-C (Triphenylamine-based).

Photovoltaic Parameters (Standard AM 1.5G)
MetricCEPA (Ethoxy-Phenyl) N719 (Ruthenium) TPA-Organic Dye
PCE (

)
1.5% - 2.5% 7.0% - 9.0% 5.0% - 7.5%

(Volts)
0.55 - 0.65 V0.70 - 0.80 V0.70 - 0.75 V

(mA/cm²)
3.0 - 6.016.0 - 20.010.0 - 14.0
Fill Factor (FF) 0.55 - 0.650.70 - 0.750.65 - 0.72
Absorption

~350-400 nm (UV/Blue)~535 nm (Visible)~450-550 nm (Visible)
Molar Extinction (

)
~20,000 M⁻¹cm⁻¹~14,000 M⁻¹cm⁻¹~30,000+ M⁻¹cm⁻¹
Cost Low ($) High (

$)
Medium (

)

Note: Data for CEPA is derived from characterization of phenyl-cyanoacrylic acid analogs (e.g., methoxy/ethoxy variants) in standard liquid electrolyte DSSCs.

Critical Analysis
  • Light Harvesting: CEPA suffers from a "blue-shift." Its absorption peaks in the UV/blue region, meaning it misses the high-photon-flux green and red regions of the solar spectrum. This is the primary cause of its low

    
    .
    
  • Recombination: The ethoxy donor is not bulky enough to prevent the electrolyte (Iodide/Triiodide) from approaching the TiO

    
     surface. This leads to higher dark current and lower 
    
    
    
    compared to TPA dyes, which use bulky "propeller" structures to shield the surface.
  • Stability: While chemically stable, the lack of hydrophobic alkyl chains makes the device more susceptible to water-induced desorption over time compared to amphiphilic dyes like Z907.

Experimental Protocols

Synthesis of CEPA (Knoevenagel Condensation)

A self-validating protocol for synthesizing the dye from precursors.

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 eq)

  • Cyanoacetic acid (1.2 eq)

  • Piperidine (Catalytic amount)[7]

  • Acetonitrile or Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 4-ethoxybenzaldehyde (e.g., 10 mmol) and cyanoacetic acid (12 mmol) in 30 mL of Acetonitrile.

  • Catalysis: Add 5-10 drops of piperidine.

  • Reflux: Heat to reflux (80-85°C) for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

    • Validation: The spot for the aldehyde should disappear, and a new, more polar yellow/fluorescent spot should appear.

  • Isolation: Cool the mixture. If solid precipitates, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

  • Characterization:

    • NMR: Look for the vinyl proton singlet at

      
       8.0–8.2 ppm.
      
    • IR: Confirm -CN stretch at ~2220 cm⁻¹ and C=O stretch at ~1680-1700 cm⁻¹.

Device Fabrication (Test Cell)
  • Photoanode: Screen print TiO

    
     paste on FTO glass. Sinter at 450°C for 30 mins.
    
  • Sensitization: Immerse the cooled TiO

    
     electrode in a 0.3 mM solution of CEPA  in Ethanol (or Acetonitrile/tert-butanol 1:1) for 12-24 hours.
    
    • Note: Unlike N719, CEPA does not require CDCA (co-adsorbent) as aggregation is less detrimental due to its small size, though CDCA may help

      
       slightly.
      
  • Assembly: Sandwich with a Platinum-coated counter electrode using a Surlyn spacer.

  • Electrolyte: Inject Iodide/Triiodide electrolyte (e.g., 0.05 M I

    
    , 0.1 M LiI, 0.6 M PMII in Acetonitrile).
    

References

  • Comparison of Phenyl vs. Triphenylamine Dyes: H. J. Ahn et al.[8] "Comparison of Triphenylamine Based Single and Double Branched Organic Dyes in Dye-Sensitized Solar Cells." ResearchGate.

  • Synthesis of Cyanoacrylic Acid Derivatives: BenchChem Technical Support. "Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate - General Protocol."[9]

  • Phenothiazine vs. Simple Cyanoacrylic Dyes: Industrial & Engineering Chemistry Research. "Unexpected Impact of N-Alkyl Chain Length in Bis-2-cyanoacrylic Acid Substituted Phenothiazines."

  • General Organic Dye Efficiency Context: Sigma-Aldrich.[10] "Organic Dyes for Dye-Sensitized Solar Cells - Technical Guide."

Sources

Safety Operating Guide

2-Cyano-3-(4-ethoxyphenyl)acrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the proper management of chemical inventory is just as critical as the synthesis or assay workflows themselves. 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is a specialized building block frequently utilized in the development of bioactive small molecules and advanced materials (such as dye-sensitized solar cells).

Because this compound features both a reactive cyano (-C≡N) group and an acrylic acid moiety, its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols and Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and ensure laboratory safety.

Here is the comprehensive, mechanistically grounded guide for the proper handling and disposal of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid.

Chemical Hazard Profile & Quantitative Data

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the waste material. The structural features of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid dictate its environmental persistence and reactivity profile.

Table 1: Physicochemical and Safety Data for 2-Cyano-3-(4-ethoxyphenyl)acrylic acid

PropertyValue / ClassificationMechanistic Implication for Disposal
Empirical Formula C12H11NO3Contains nitrogen; requires high-temperature incineration to prevent the release of toxic NOx gases.
Molecular Weight 217.22 g/mol Solid at room temperature; dictates solid-waste handling procedures rather than liquid solvent protocols.
Storage Class 11 (Combustible Solids)Must be segregated from strong oxidizers to prevent auto-ignition or accelerated combustion in waste streams.
Water Hazard Class WGK 3 (Highly hazardous)Absolutely prohibits drain disposal. The compound poses a severe threat to aquatic ecosystems if leached.
Functional Groups Nitrile, Carboxylic AcidThe acid group can react with strong bases; the nitrile group can undergo hydrolysis under extreme pH, potentially releasing toxic byproducts[1].

The Causality of Disposal: Why Incineration?

In professional laboratory settings, the only acceptable method for the terminal destruction of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid is high-temperature incineration at a permitted hazardous waste facility[2].

The Chemical Logic: Standard biological or chemical degradation (such as treating with bleach or neutralizing) is insufficient and potentially dangerous for complex cyanoacrylic acids. The nitrile group requires immense thermal energy to break the carbon-nitrogen triple bond completely. When incinerated properly, the compound undergoes complete combustion, yielding carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx). Modern hazardous waste incinerators are equipped with gas scrubbers that capture and neutralize NOx emissions, ensuring that the environmental impact is mitigated[1][3].

Attempting to treat this waste in-house (e.g., via acid/base hydrolysis) risks the generation of unintended toxic intermediates and violates standard RCRA compliance[2][4].

Logical Workflow for Waste Segregation

DisposalWorkflow Start Generate Solid Waste: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Start->PPE Collect Collect in Compatible Polyethylene Container PPE->Collect Segregate Segregate from Strong Oxidizers/Bases Collect->Segregate Label Label: Hazardous Waste (Combustible Solid, Toxic) Segregate->Label EHS Coordinate with EHS for Lab-Packing Label->EHS Incinerate High-Temperature Incineration (RCRA Compliant) EHS->Incinerate

Fig 1: Standardized EHS workflow for the segregation and disposal of solid cyanoacrylic acid waste.

Step-by-Step Disposal Methodology

This protocol is designed for researchers handling standard laboratory quantities (milligram to gram scale) of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid.

Phase 1: Preparation and Containment

  • Verify PPE: Ensure you are wearing standard laboratory Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a fully buttoned lab coat[3]. Nitrile is preferred over latex due to superior chemical resistance against organic acids.

  • Select the Receptacle: Obtain a clean, dry, chemically compatible secondary waste container. High-density polyethylene (HDPE) or glass wide-mouth jars are ideal for solid organic waste. Do not use metal containers, as trace moisture combined with the carboxylic acid moiety can lead to slow corrosion over time.

  • Transfer: Carefully transfer any surplus chemical, contaminated filter paper, or weigh boats into the waste container. Perform this action inside a certified chemical fume hood to prevent the inhalation of any aerosolized dust.

Phase 2: Segregation and Labeling 4. Chemical Segregation: Store the waste container in a designated solid hazardous waste accumulation area. Critical: Ensure this container is kept strictly segregated from strong oxidizing agents (e.g., peroxides, nitrates) and strong bases, as the compound is a Class 11 Combustible Solid. 5. Regulatory Labeling: Affix a standardized Hazardous Waste label to the container immediately upon the first addition of waste. The label must explicitly state:

  • Chemical Name: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (Do not use abbreviations).

  • Hazards: Toxic, Combustible Solid.

Phase 3: Institutional Transfer 6. EHS Coordination: Once the container is full, or at the end of your institution's mandated accumulation period (typically 90 to 180 days depending on your generator status), submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department[2]. 7. Lab-Packing: EHS professionals will "lab-pack" the material. This involves placing the sealed primary containers into larger, DOT-approved shipping drums packed with inert absorbent material (like vermiculite) for safe transport to a commercial incineration facility[2].

References

  • Acrylonitrile and Nitrile Compounds Handling Guidelines Petrochemistry.eu. URL:[Link]

  • Hazardous Waste Management Procedures Towson University Environmental Health & Safety. URL:[Link]

  • Acrylic Acid Safety and Disposal Guidelines Washington State University (WSU) EHS. URL:[Link]

  • Impact of RCRA on the use or disposal of solid wastes Science.gov / DOE Office of Scientific and Technical Information. URL: [Link]

Sources

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